2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
Description
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMRSHNCSCRBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590668 | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118754-54-4 | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118754-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde CAS number 118754-54-4
An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS Number: 118754-54-4), a halogenated aromatic aldehyde with potential applications in medicinal chemistry and organic synthesis. This document collates available physicochemical data, proposes a potential synthetic pathway, and discusses its reactivity and potential biological significance based on the activities of structurally related compounds.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes the available information, primarily from chemical supplier catalogs.
| Property | Value | Source |
| CAS Number | 118754-54-4 | [1][2] |
| Molecular Formula | C₈H₃Cl₂F₃O₂ | [1] |
| Molecular Weight | 259.01 g/mol | [1] |
| Purity | ≥97% | [1] |
| Storage Conditions | Room temperature, 2-8°C recommended for long-term storage | [1][3] |
Synthesis and Characterization
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for analogous compounds.
A potential two-step synthesis could involve the trifluoromethoxylation of a suitable precursor followed by formylation.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of 1,3-Dichloro-5-(trifluoromethoxy)benzene (Trifluoromethoxylation)
This step would involve the conversion of the hydroxyl group of 3,5-dichlorophenol to a trifluoromethoxy group. Various reagents can be employed for trifluoromethoxylation, such as trifluoromethyl triflate (Tf₂O) or other electrophilic trifluoromethoxylating agents.
-
Materials: 3,5-dichlorophenol, a suitable trifluoromethoxylating agent (e.g., a hypervalent iodine reagent), and an appropriate solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve 3,5-dichlorophenol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C).
-
Slowly add the trifluoromethoxylating agent to the stirred solution.
-
Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Step 2: Synthesis of this compound (Formylation)
This step introduces an aldehyde group onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds.
-
Materials: 1,3-Dichloro-5-(trifluoromethoxy)benzene, a formylating agent (e.g., a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)), and a suitable solvent.
-
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide at a low temperature (e.g., 0 °C).
-
Add the 1,3-dichloro-5-(trifluoromethoxy)benzene to the Vilsmeier reagent.
-
Heat the reaction mixture and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show a singlet for the aldehydic proton and a singlet for the two aromatic protons.
-
¹³C NMR would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group.
-
¹⁹F NMR would show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the two chlorine atoms.
Reactivity and Potential Applications in Organic Synthesis
The presence of two electron-withdrawing chlorine atoms and a trifluoromethoxy group, along with the aldehyde functionality, makes this compound a potentially versatile building block in organic synthesis. The aldehyde group can participate in a variety of reactions, including:
-
Reductive Amination: To form substituted amines.
-
Wittig Reaction: To form alkenes.
-
Aldol Condensation: To form β-hydroxy aldehydes or α,β-unsaturated aldehydes.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding benzyl alcohol.
The electron-deficient nature of the aromatic ring could also make it susceptible to nucleophilic aromatic substitution under certain conditions.
Potential Biological Activity and Role in Drug Discovery
While no specific biological activities have been reported for this compound, its structural features suggest potential relevance in drug discovery.
-
The Benzaldehyde Moiety: Benzaldehyde and its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The aldehyde group can react with biological nucleophiles, which can be a mechanism of action.
-
The Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry.[4] It is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile.[4] The trifluoromethoxy group is also metabolically stable and can act as a bioisostere for other groups.
The combination of these features in this compound makes it an interesting scaffold for the synthesis of novel compounds with potential therapeutic applications.
Caption: Logical relationship of molecular features to potential drug discovery applications.
Safety Information
Detailed toxicology data for this specific compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on the GHS pictograms provided by some suppliers, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for various applications, particularly in the field of drug discovery. While detailed experimental and biological data are currently limited in the public domain, its unique combination of functional groups suggests it is a promising scaffold for further investigation. This guide provides a foundational understanding of its properties and potential, which can serve as a starting point for researchers and scientists in their synthetic and medicinal chemistry endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical properties of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde, a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. Due to the limited availability of public data, this document summarizes foundational information and outlines the current knowledge gaps.
Core Physicochemical Data
This compound is a substituted benzaldehyde with the chemical formula C₈H₃Cl₂F₃O₂.[1][2][3][4] Its structure features a benzaldehyde core with two chlorine atoms at positions 2 and 6, and a trifluoromethoxy group at position 4. This substitution pattern is expected to significantly influence its reactivity and physical properties.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 118754-54-4 | [1][2][3][4] |
| Molecular Formula | C₈H₃Cl₂F₃O₂ | [1][2][3][4] |
| Molecular Weight | 259.01 g/mol | [4][5] |
| Purity | Typically ≥97% | [2][5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Detailed experimental spectra (NMR, MS, IR) for this compound are not publicly available. For researchers working with this compound, the following general interpretations of expected spectral data can be a useful reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aldehyde proton (-CHO) would appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The two aromatic protons at positions 3 and 5 would be chemically equivalent and are expected to appear as a singlet in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon (around 185-195 ppm), the carbons of the aromatic ring (with chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents), and the carbon of the trifluoromethoxy group (a quartet due to coupling with the three fluorine atoms).
-
¹⁹F NMR: The fluorine NMR would show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Isotopic peaks corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would also be observed. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), chlorine atoms, and potentially the trifluoromethoxy group.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the public scientific literature. However, general synthetic strategies for substituted benzaldehydes can be adapted.
A plausible synthetic route could involve the formylation of 3,5-dichloro-1-(trifluoromethoxy)benzene. The logical workflow for such a synthesis is depicted in the following diagram.
References
An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde, a valuable intermediate in the fields of pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing from commercially available 3,5-dichlorophenol. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols adapted from analogous transformations, and summarizes key quantitative data.
I. Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Trifluoromethoxylation of 3,5-dichlorophenol to yield the intermediate, 1,3-dichloro-5-(trifluoromethoxy)benzene.
-
Formylation of 1,3-dichloro-5-(trifluoromethoxy)benzene to afford the final product, this compound.
This pathway is advantageous due to the ready availability of the starting material and the well-established nature of the proposed chemical transformations.
Caption: Proposed two-step synthesis of this compound.
II. Experimental Protocols
The following experimental protocols are based on established methodologies for similar substrates and should be optimized for the specific compounds in this pathway.
Step 1: Synthesis of 1,3-dichloro-5-(trifluoromethoxy)benzene
Reaction: Trifluoromethoxylation of 3,5-dichlorophenol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dichlorophenol | 163.00 | 1.63 g | 10.0 mmol |
| Togni's Reagent II | 316.09 | 3.48 g | 11.0 mmol |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11.0 mmol |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dichlorophenol (1.63 g, 10.0 mmol).
-
Dissolve the phenol in 30 mL of anhydrous dichloromethane.
-
Carefully add sodium hydride (0.44 g of a 60% dispersion, 11.0 mmol) portion-wise to the solution at 0 °C (ice bath).
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
In a separate dry flask, dissolve Togni's reagent II (3.48 g, 11.0 mmol) in 20 mL of anhydrous dichloromethane.
-
Slowly add the solution of Togni's reagent II to the sodium phenoxide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 1,3-dichloro-5-(trifluoromethoxy)benzene.
Expected Yield: Based on similar reactions, a yield in the range of 60-80% can be anticipated.
Step 2: Synthesis of this compound
Reaction: Vilsmeier-Haack Formylation of 1,3-dichloro-5-(trifluoromethoxy)benzene.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic rings.[1][2][3] The following is a representative procedure.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-dichloro-5-(trifluoromethoxy)benzene | 231.00 | 2.31 g | 10.0 mmol |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.1 mL | 12.0 mmol |
| Dichloromethane (DCM) | - | 20 mL | - |
| Sodium acetate | 82.03 | 4.6 g | 56.0 mmol |
| Water | 18.02 | 20 mL | - |
| Diethyl ether (Et₂O) | 74.12 | As needed | - |
Procedure:
-
In a dry 100 mL two-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, under an inert atmosphere, cool anhydrous DMF (10 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to form the Vilsmeier reagent.
-
Dissolve 1,3-dichloro-5-(trifluoromethoxy)benzene (2.31 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane.
-
Slowly add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully add a solution of sodium acetate (4.6 g, 56.0 mmol) in water (20 mL) to the reaction mixture to hydrolyze the intermediate.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.[1]
Expected Yield: A yield of approximately 77% can be expected based on analogous Vilsmeier-Haack reactions.[1]
III. Data Presentation
The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 3,5-Dichlorophenol | C₆H₄Cl₂O | 163.00 | White to off-white solid | 591-35-5 |
| 1,3-Dichloro-5-(trifluoromethoxy)benzene | C₇H₃Cl₂F₃O | 231.00 | Colorless liquid | Not available |
| This compound | C₈H₃Cl₂F₃O₂ | 259.01 | White to off-white solid | 118754-54-4[4][5][6][7] |
IV. Visualization of Key Processes
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt, known as the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the activated aromatic ring.
Caption: Key steps in the Vilsmeier-Haack formylation reaction.
Experimental Workflow
The overall experimental workflow for the synthesis is outlined below, from starting material to the purified final product.
Caption: Overall experimental workflow for the synthesis.
Disclaimer: The experimental protocols provided are based on analogous chemical transformations and should be adapted and optimized for the specific substrates. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. aobchem.com [aobchem.com]
- 5. This compound | 118754-54-4 [chemicalbook.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. vibrantpharma.com [vibrantpharma.com]
An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde, a halogenated aromatic aldehyde of interest in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is a substituted benzaldehyde with the chemical formula C8H3Cl2F3O2.[1][2][3] Its structure is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 6, a trifluoromethoxy group at position 4, and an aldehyde group at position 1. The presence of electron-withdrawing chlorine and trifluoromethoxy groups significantly influences the chemical reactivity of the aldehyde functional group.
The molecular properties of this compound are summarized in the table below:
| Property | Value | Reference |
| Molecular Formula | C8H3Cl2F3O2 | [1][2][3] |
| Molecular Weight | 259.01 g/mol | [1][3] |
| CAS Number | 118754-54-4 | [1][2][3] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)C=O)Cl)OC(F)(F)F | [4] |
| MDL Number | MFCD06660298 | [1][3] |
| Purity | Typically ≥97% | [1] |
Physicochemical Data
| Property | Predicted Value |
| Boiling Point | 257°C at 760 mmHg |
| Flash Point | 105.1°C |
| Refractive Index | 1.515 |
| Density | 1.566 g/cm³ |
Synthesis and Reactivity
A potential synthetic pathway for this compound could involve the formylation of 1,3-dichloro-5-(trifluoromethoxy)benzene. The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions such as aldol condensations and Wittig reactions. The electron-withdrawing nature of the substituents on the aromatic ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.
Applications in Research and Drug Development
The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability, improve lipophilicity, and increase the binding affinity of drug candidates to their biological targets. While specific biological activities of this compound are not widely reported, its structural motifs suggest potential applications as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The dichloro substitution pattern can also influence the molecule's conformational preferences and interaction with biological macromolecules.
Visualization of Molecular Structure
The following diagram illustrates the 2D molecular structure of this compound.
Caption: 2D structure of this compound.
Conceptual Synthetic Workflow
The following diagram outlines a generalized workflow for the potential synthesis and subsequent derivatization of this compound for applications in drug discovery.
Caption: Conceptual workflow for synthesis and derivatization.
References
An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde, a halogenated aromatic aldehyde, presents a unique scaffold for medicinal chemistry and drug discovery. Its structure, characterized by a reactive aldehyde group, ortho-dichloro substitution, and a para-trifluoromethoxy moiety, suggests potential for the development of novel therapeutic agents. The trifluoromethoxy group is of particular interest due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the available safety data, physicochemical properties, and potential applications of this compound, alongside generalized experimental workflows and relevant biological pathways for this class of molecules.
Introduction
Substituted benzaldehydes are versatile building blocks in organic synthesis, particularly in the pharmaceutical industry. The introduction of specific functional groups onto the benzaldehyde ring can significantly modulate the physicochemical and biological properties of the resulting derivatives. The subject of this guide, this compound, incorporates two key features: dichloro substitution and a trifluoromethoxy group.
The chlorine atoms at the 2 and 6 positions sterically hinder the aldehyde group, which can influence its reactivity and selectivity in chemical transformations. The trifluoromethoxy (-OCF3) group is a lipophilic, electron-withdrawing substituent that is increasingly utilized in drug design to improve pharmacokinetic profiles.[1][2][3] It can enhance membrane permeability and metabolic stability by blocking potential sites of metabolism.[1][2][3] This unique combination of substituents makes this compound a promising starting material for the synthesis of novel bioactive molecules.
Safety and Handling
While a complete Safety Data Sheet (SDS) for this compound with comprehensive quantitative data is not publicly available, information from various chemical suppliers allows for the compilation of the following safety profile. Users should handle this compound with caution and in accordance with standard laboratory safety procedures.
Hazard Identification
Based on available data, this compound is associated with the following hazards:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Signal Word: Warning[4]
Precautionary Measures
The following precautionary statements are recommended when handling this compound:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell).
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Fire and Explosion Hazards
Specific data on the flammability of this compound is not available. However, as with most organic compounds, it may be combustible. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or foam.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 118754-54-4 | [5][6][7][8] |
| Molecular Formula | C₈H₃Cl₂F₃O₂ | [4][6][8] |
| Molecular Weight | 259.01 g/mol | [6][8] |
| Purity | ≥95% - 97% | [6][9] |
| Appearance | Not available | |
| Storage Temperature | 2-8°C or Room Temperature | [4][6] |
Note: Some properties like melting point, boiling point, and solubility are not available in the searched literature.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not available in the public domain. However, general synthetic routes for substituted benzaldehydes can be adapted.
General Synthesis of Substituted Benzaldehydes
A common method for the synthesis of dichlorobenzaldehydes involves the chlorination of the corresponding toluene derivative followed by hydrolysis.[10] The trifluoromethoxy group can be introduced at an earlier stage of the synthesis.
Caption: Generalized workflow for the synthesis of a dichlorobenzaldehyde.
Spectroscopic Characterization
While specific spectroscopic data for this compound is not published, the expected spectral features can be predicted based on its structure.
-
¹H NMR: The spectrum would likely show a singlet for the aldehydic proton (around 9-10 ppm) and a singlet for the aromatic proton.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (around 190 ppm), aromatic carbons, and the carbon of the trifluoromethoxy group.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group would be expected.
-
IR Spectroscopy: A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde would be a key feature. Aromatic C-H and C=C stretching bands would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of CO and chlorine atoms.
Biological Activity and Potential Applications
There are no specific studies on the biological activity of this compound. However, the known activities of substituted benzaldehydes and the properties conferred by the trifluoromethoxy group suggest potential areas of application.
Relevance in Drug Discovery
The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to modulate key drug properties.[1][2][3] Its high lipophilicity can improve absorption and distribution, while its electron-withdrawing nature can influence pKa and receptor binding.[3] Furthermore, the C-F bond's strength enhances metabolic stability.[1]
Substituted benzaldehydes have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[11][12][13][14] The aldehyde functional group can act as a pharmacophore or be used to synthesize more complex bioactive molecules like Schiff bases and heterocycles.[11][12]
Caption: A typical workflow in drug discovery starting from a novel scaffold.
Potential Signaling Pathway Interactions
While no specific signaling pathway has been identified for this compound, benzaldehyde and its derivatives have been shown to interact with various cellular pathways. For instance, some studies have implicated benzaldehydes in modulating pathways related to oxidative stress and cell cycle regulation. The specific substitution pattern of this compound would likely determine its specific biological targets and pathway interactions.
Caption: A generalized cell signaling pathway initiated by a ligand.
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. While comprehensive data on its properties and biological activity are currently lacking, its structural features suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. The presence of the trifluoromethoxy group, in particular, makes it an attractive starting point for developing compounds with improved pharmacokinetic profiles. Further research is warranted to fully elucidate the chemical reactivity, spectroscopic properties, and biological effects of this compound and its derivatives. Researchers are advised to proceed with caution, adhering to the available safety information, and to conduct thorough characterization of any synthesized materials.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. aobchem.com [aobchem.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. This compound | 118754-54-4 [chemicalbook.com]
- 9. aobchem.com [aobchem.com]
- 10. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 11. repositorio.ufc.br [repositorio.ufc.br]
- 12. pharmainfo.in [pharmainfo.in]
- 13. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to Trifluoromethoxy-Substituted Benzaldehydes for Researchers and Drug Development Professionals
Introduction
Trifluoromethoxy-substituted benzaldehydes are a class of aromatic aldehydes that have garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of the trifluoromethoxy (-OCF3) group can profoundly alter the physicochemical properties of the parent benzaldehyde molecule. This includes increasing lipophilicity, metabolic stability, and electron-withdrawing character, which in turn can enhance biological activity and binding affinity to target proteins. This technical guide provides a comprehensive review of the synthesis, properties, and applications of trifluoromethoxy-substituted benzaldehydes, with a focus on providing researchers and drug development professionals with the detailed information required for their work.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for the ortho-, meta-, and para-isomers of trifluoromethoxy-substituted benzaldehyde.
Table 1: Physicochemical Properties of Trifluoromethoxy-Substituted Benzaldehydes
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2-(Trifluoromethoxy)benzaldehyde | 94651-33-9 | C8H5F3O2 | 190.12 | 77 °C / 20 mmHg | 1.332 at 25 °C | 1.454 |
| 3-(Trifluoromethoxy)benzaldehyde | 52771-21-8 | C8H5F3O2 | 190.12 | - | - | - |
| 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 | C8H5F3O2 | 190.12 | - | - | - |
Table 2: Spectroscopic Data for Trifluoromethoxy-Substituted Benzaldehydes
| Compound | 1H NMR | 13C NMR | IR (cm-1) | Mass Spectrum (m/z) |
| 2-(Trifluoromethoxy)benzaldehyde | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
| 3-(Trifluoromethoxy)benzaldehyde | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
| 4-(Trifluoromethoxy)benzaldehyde | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of trifluoromethoxy-substituted benzaldehydes can be achieved through various methods. Below are detailed protocols for the synthesis of different isomers.
General Workflow for Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of trifluoromethoxy-substituted benzaldehydes.
Protocol 1: Synthesis of 2-(Trifluoromethyl)benzaldehyde via Palladium-Catalyzed Carbonylation
This protocol describes the synthesis of 2-(trifluoromethyl)benzaldehyde from 2-iodobenzotrifluoride and carbon monoxide.[1]
Materials:
-
MCM-41-2PPdCl2 (0.05 mmol Pd)
-
2-Iodobenzotrifluoride (5.0 mmol)
-
Sodium formate (HCOONa) (7.5 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Carbon monoxide (CO) gas
-
Diethyl ether
-
Distilled water
-
Ethanol
-
Anhydrous magnesium sulfate
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
A 50 mL round-bottomed flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirring bar is charged with MCM-41-2PPdCl2 (102 mg, 0.05 mmol Pd), 2-iodobenzotrifluoride (5.0 mmol), and sodium formate (7.5 mmol).
-
The flask is flushed with carbon monoxide.
-
DMF (5 mL) is added via syringe, and a slow stream of CO is passed into the suspension.
-
The mixture is vigorously stirred at 110-130 °C for 2-20 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether (50 mL).
-
The palladium catalyst is separated by filtration and washed with distilled water (2 x 10 mL), ethanol (2 x 10 mL), and ether (2 x 10 mL).
-
The ethereal solution is washed with water (3 x 20 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (hexane-ethyl acetate = 10:1) to afford 2-(trifluoromethyl)benzaldehyde.
Protocol 2: Synthesis of 4-(Trifluoromethoxy)benzene Compounds (Precursor to Aldehyde)
This protocol outlines a multi-step process for preparing 4-substituted-1-(trifluoromethoxy)benzene compounds, which can be precursors to 4-(trifluoromethoxy)benzaldehyde.
Step 1: Preparation of Trichloromethoxy Benzene
-
This step involves the chlorination of a suitable starting material. Further details would be required from the patent literature.
Step 2: Preparation of Trifluoromethoxy Benzene
-
Trichloromethoxy benzene (265g) and anhydrous HF (252g) are charged into an SS 316 autoclave.
-
The mixture is heated to 80°C and maintained for 4-6 hours under pressure.
-
After the reaction, HCl and AHF are vented, and dissolved gases are expelled by heating and purging with nitrogen.
-
The crude trifluoromethoxy benzene is purified by distillation.
Step 3: Nitration of Trifluoromethoxy Benzene
-
Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid at 0°C to 35°C. This produces a mixture of isomers, with the para isomer being the major product.
Step 4: Reduction to p-Trifluoromethoxy Aniline
-
Nitro trifluoromethoxybenzene (204 g) is added to a mixture of iron (185 g) and concentrated HCl (44 ml) in methanol (800 ml) at 60°C to 65°C.
-
The reaction is stirred until completion.
Step 5: Diazotization and Hydrolysis to 4-(Trifluoromethoxy)phenol
-
4-(Trifluoromethoxy)aniline (75 g) is diazotized in 9N H2SO4 (750 mL) with aqueous NaNO2 (31 g in 62 mL water) below 5°C.
-
The diazonium salt is decomposed in boiling 9N H2SO4 (750 mL) at 110°C for 2 hours.
-
After cooling, the bottom layer is separated, and the remaining mixture is extracted with dichloromethane.
Further functional group transformation would be required to convert the phenol to the corresponding benzaldehyde.
Biological Activity and Applications in Drug Discovery
The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and lipophilicity.[2] While specific biological activity data for trifluoromethoxy-substituted benzaldehydes themselves are limited in the public domain, their derivatives have shown promise in various therapeutic areas.
Antimicrobial and Antifungal Activity of Derivatives
A study on novel chalcone derivatives bearing trifluoromethyl and trifluoromethoxy substituents demonstrated their antibacterial and antifungal activities. The compounds were evaluated against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (Candida albicans, Aspergillus niger). The study concluded that compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group.[3]
Antiaflatoxigenic Activity of a Benzaldehyde Derivative
A novel benzaldehyde derivative, 2-((3-methylpyridin-2-yl)oxy)benzaldehyde (MPOBA), has been shown to possess significant antiaflatoxigenic activity against Aspergillus flavus. This compound was found to inhibit the production of aflatoxin B1 (AFB1) and the development of conidia in a dose-dependent manner. The proposed mechanism of action involves the downregulation of key genes in the aflatoxin biosynthesis pathway.
The following diagram illustrates the proposed signaling pathway for the inhibition of aflatoxin B1 production by the benzaldehyde derivative MPOBA.
CETP Inhibitory Activity of Derivatives
Derivatives of trifluoromethyl and trifluoromethoxy benzamides have been synthesized and evaluated as cholesteryl ester transfer protein (CETP) inhibitors. In one study, compounds with a p-trifluoromethoxy group showed enhanced CETP inhibitory activity compared to those with m-trifluoromethyl groups.[4] Another study on trifluoro-oxoacetamido benzamides reported IC50 values ranging from 1.24 µM to 7.16 x 10-8 µM.[4]
Table 3: Reported Biological Activities of Trifluoromethoxy-Substituted Benzaldehyde Derivatives
| Derivative Class | Biological Activity | Target/Organism | Reported IC50/Activity |
| Chalcones | Antibacterial, Antifungal | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Trifluoromethoxy derivatives more effective than trifluoromethyl derivatives[3] |
| Benzamides | CETP Inhibition | Cholesteryl Ester Transfer Protein | IC50 values from 1.24 µM to 7.16 x 10-8 µM for some derivatives[4] |
| 2-((3-methylpyridin-2-yl)oxy)benzaldehyde | Antiaflatoxigenic | Aspergillus flavus | Significant inhibition of AFB1 production[5] |
Experimental Protocols for Biological Assays
Detailed, step-by-step protocols for biological assays of specific trifluoromethoxy-substituted benzaldehydes are not widely available in the literature. However, general methodologies for assessing the biological activities mentioned above are outlined here.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial dilutions of the test compound in growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General Protocol for Enzyme Inhibition Assay (e.g., CETP)
-
Prepare a reaction buffer containing the enzyme (e.g., CETP) and its substrate(s).
-
Add various concentrations of the test compound (dissolved in a suitable solvent) to the reaction mixture.
-
Initiate the reaction and monitor the enzymatic activity over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Include a control reaction without the inhibitor.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
Trifluoromethoxy-substituted benzaldehydes are valuable building blocks in synthetic and medicinal chemistry. Their unique electronic and steric properties, conferred by the trifluoromethoxy group, make them attractive scaffolds for the development of novel pharmaceuticals, agrochemicals, and materials. This guide has provided a comprehensive overview of their synthesis, physicochemical properties, and biological applications, along with detailed experimental protocols where available. Further research into the biological activities of these compounds and their derivatives is warranted to fully explore their therapeutic potential.
References
- 1. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]
Commercial Suppliers and Technical Profile of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines commercial suppliers, summarizes key quantitative data, and presents a logical workflow for its potential synthetic applications.
Commercial Availability
This compound is available from several commercial chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams to bulk scale, to suit their research and development needs. The following table summarizes the offerings from prominent suppliers.
| Supplier | CAS Number | MDL Number | Purity | Molecular Formula | Formula Weight ( g/mol ) |
| Vibrant Pharma Inc. | 118754-54-4 | MFCD06660298 | 97% | C₈H₃Cl₂F₃O₂ | 259.01 |
| Manchester Organics | 118754-54-4 | MFCD06660298 | 97% | C₈H₃Cl₂F₃O₂ | 259.009 |
| AOBChem USA | 118754-54-4 | MFCD06660298 | 97% | C₈H₃Cl₂F₃O₂ | - |
Physicochemical Properties and Safety Data
While detailed experimental data for this specific compound is not widely published, general safety precautions for halogenated and trifluoromethoxy-substituted aromatic aldehydes should be followed. Researchers should consult the Safety Data Sheet (SDS) from their respective supplier before handling. General handling guidelines include:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Potential Synthetic Applications and Logical Workflow
The chemical structure of this compound, featuring a reactive aldehyde group and a trifluoromethoxy-substituted dichlorinated phenyl ring, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the chlorine and trifluoromethoxy substituents activates the benzene ring and influences the reactivity of the aldehyde.
Below is a logical workflow illustrating the potential synthetic transformations of this compound based on the reactivity of similar aromatic aldehydes.
Detailed Methodologies for Key Experiments
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide would yield a substituted styrene derivative.
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise. The formation of the ylide is often indicated by a distinct color change. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour.
-
Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the ylide solution back to 0 °C and slowly add the aldehyde solution dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Grignard Reaction for Secondary Alcohol Synthesis
The Grignard reaction allows for the formation of carbon-carbon bonds through the nucleophilic attack of an organomagnesium reagent on the carbonyl carbon of the aldehyde, leading to a secondary alcohol.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. In the addition funnel, place a solution of the desired alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of the halide solution to the magnesium. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the addition funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed in vacuo, and the crude alcohol can be purified by column chromatography.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern offers opportunities for the synthesis of novel and complex molecules. The generalized protocols provided herein serve as a foundation for researchers to explore the rich chemistry of this compound.
This technical guide is for informational purposes only and is intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions.
An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde, a halogenated aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. This document details the compound's purity and appearance, outlines plausible experimental protocols for its synthesis and purification, and discusses its potential applications in medicinal chemistry.
Chemical Properties and Specifications
This compound is a substituted benzaldehyde with the chemical formula C₈H₃Cl₂F₃O₂. Its molecular structure, featuring two chlorine atoms ortho to the aldehyde group and a trifluoromethoxy group at the para position, imparts unique electronic and steric properties that are of significant interest in the design of bioactive molecules.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 118754-54-4 | [1][2][3] |
| Molecular Formula | C₈H₃Cl₂F₃O₂ | [1][4] |
| Molecular Weight | 259.01 g/mol | [1][4] |
| Purity | Typically ≥97% | [1][2] |
| Appearance | White to yellow crystalline solid | Inferred from[5] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Purification
Experimental Workflow: Synthesis and Purification
References
Navigating the Solubility of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Solubility: A Core Principle
The solubility of a compound is a fundamental physical property that dictates its utility in chemical reactions, purifications, and formulations. It is influenced by the chemical nature of both the solute (2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde) and the solvent, as well as by temperature and pressure. The principle of "like dissolves like" is a crucial starting point, suggesting that this polar aromatic aldehyde will exhibit greater solubility in polar organic solvents. However, empirical determination is essential for accurate quantitative understanding.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been formally published. To facilitate standardized data collection and comparison, the following table structure is recommended for researchers generating this data.
Table 1: Solubility of this compound in Selected Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Observations |
| e.g., Acetone | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Clear solution |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Clear solution |
| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Slight warming observed |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Clear solution |
| e.g., Heptane | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Insoluble |
| e.g., Methanol | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Clear solution |
| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Partially soluble |
| e.g., Tetrahydrofuran | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Clear solution |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This method is robust and can be adapted for various solvents and temperatures.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (purity ≥ 97%)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Vortex mixer
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial.
-
Pipette a known volume (e.g., 5 mL) of the selected organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a shaker or vortex mixer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. It is crucial to ensure that solid material remains undissolved, indicating a saturated solution.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solids to settle.
-
Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe, avoiding any solid particles.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume of the aliquot.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). Alternatively, a vacuum desiccator can be used.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.
-
Determine the solubility in g/100 mL using the following formula:
Solubility ( g/100 mL) = (Mass of solute (g) / Volume of aliquot (mL)) * 100
-
-
Replicates:
-
Perform the experiment in triplicate to ensure the reproducibility of the results and calculate the mean and standard deviation.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Concluding Remarks
The provided technical guide offers a foundational approach for researchers and professionals in drug development to systematically determine the solubility of this compound in various organic solvents. Adherence to a standardized protocol and meticulous data recording will contribute valuable physical chemistry data to the scientific community, aiding in the optimization of reaction conditions, purification strategies, and the development of novel chemical entities.
The Vanguard of Medicinal Chemistry: A Technical Guide to Next-Generation Therapeutic Modalities
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Medicinal chemistry is undergoing a paradigm shift, moving beyond traditional occupancy-driven pharmacology to embrace innovative strategies that offer unprecedented precision, potency, and the ability to target previously "undruggable" proteins. This guide provides an in-depth technical overview of four vanguard areas revolutionizing drug discovery: Targeted Protein Degradation (TPD), Antibody-Drug Conjugates (ADCs), Covalent Inhibitors, and the integration of Artificial Intelligence (AI) into the discovery pipeline. We will explore the core mechanisms, present key clinical data, detail essential experimental protocols, and visualize complex pathways and workflows to equip researchers with a comprehensive understanding of these transformative technologies.
Targeted Protein Degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs)
TPD represents a novel therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them.[1] Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2]
Mechanism of Action
A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting them.[3] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, tagging it for degradation by the 26S proteasome.[4][5] The PROTAC molecule is then released to act catalytically, enabling a single molecule to induce the degradation of multiple target proteins.[2][3]
Quantitative Data: Clinical Performance of PROTAC Degraders
PROTACs have demonstrated significant promise in clinical trials, particularly in oncology. Vepdegestrant (ARV-471) targets the estrogen receptor (ER) for breast cancer, while Bavdegalutamide (ARV-110) targets the androgen receptor (AR) for prostate cancer.[6][7]
| Compound | Target | Indication | Trial Phase | Key Clinical Data | Citation(s) |
| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | ER+/HER2- Breast Cancer | Phase 2 (VERITAC) | Clinical Benefit Rate (CBR): 40% in heavily pretreated patients. ER Degradation: Up to 89% in paired tumor biopsies. | [7][8][9][10] |
| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 1/2 | PSA50 Response: 46% in patients with AR T878A/S or H875Y mutations. RECIST Responses: 2 confirmed partial responses in the same mutation group. | [2][6][11][12] |
Experimental Protocol: Solid-Phase Synthesis of a BRD4-Targeting PROTAC
This protocol outlines the solid-phase synthesis of a representative PROTAC targeting BRD4, using JQ1 as the POI ligand and pomalidomide as the E3 ligase ligand.[13][14]
-
Resin Preparation:
-
Swell Rink Amide resin (100 mg, 0.5 mmol/g) in N,N-dimethylformamide (DMF, 2 mL) in a solid-phase synthesis vessel for 30 minutes.
-
Drain the DMF and treat the resin with 20% piperidine in DMF (2 mL) for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin sequentially with DMF (3 x 2 mL), dichloromethane (DCM, 3 x 2 mL), and DMF (3 x 2 mL).[13]
-
-
E3 Ligase Ligand Coupling:
-
In a separate vial, dissolve a carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and N,N-diisopropylethylamine (DIPEA, 6 eq.) in DMF.
-
Add the activated ligand solution to the deprotected resin and agitate the mixture at room temperature for 16 hours.
-
Wash the resin as described in step 1.[13]
-
-
Linker Coupling:
-
Swell the pomalidomide-functionalized resin in DMF.
-
In a separate vial, dissolve an Fmoc-protected amino-PEG-acid linker (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF, DCM, and methanol (MeOH).
-
-
POI Ligand Coupling:
-
Deprotect the Fmoc group on the linker with 20% piperidine in DMF.
-
In a separate vial, dissolve a carboxylic acid derivative of JQ1 (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 16 hours.
-
Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.[4]
-
-
Cleavage and Purification:
-
Cleave the final PROTAC from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the crude PROTAC using reverse-phase HPLC to yield the final product.
-
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[15] This approach allows for the direct delivery of chemotherapy to cancer cells, minimizing systemic toxicity.[16]
Mechanism of Action
The ADC binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved by lysosomal proteases or changes in pH, releasing the cytotoxic payload. The payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubule function.[16]
References
- 1. Artificial intelligence in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. nursingcenter.com [nursingcenter.com]
- 4. benchchem.com [benchchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. mdpi.com [mdpi.com]
- 7. arvinasmedical.com [arvinasmedical.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
- 12. urotoday.com [urotoday.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde, with CAS Number 118754-54-4, is a highly functionalized aromatic aldehyde.[1][2][3][4][5][6] Its unique structure, featuring a sterically hindered aldehyde group flanked by two chlorine atoms and an electron-withdrawing trifluoromethoxy group at the para position, makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethoxy group is of particular interest in medicinal chemistry and agrochemical research, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of the target molecules. While specific documented applications of this exact molecule are not widespread in publicly available literature, its structural motifs strongly suggest its utility as a key building block in the synthesis of novel pharmaceuticals and agrochemicals, particularly in the development of insecticides.
This document provides an overview of the potential applications of this compound, along with detailed, generalized experimental protocols for its synthesis and key transformations.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, characterization, and safety considerations.
| Property | Value | Reference |
| CAS Number | 118754-54-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₃Cl₂F₃O₂ | [1][4][5] |
| Molecular Weight | 259.01 g/mol | [4] |
| Purity | Typically ≥97% | [1][2] |
| Appearance | Not explicitly stated, likely a solid | |
| Storage Conditions | Room temperature or 2-8°C | [1][2] |
Application Notes
Intermediate in Agrochemical Synthesis
The substitution pattern of this compound is analogous to that of 2,6-dichloro-4-trifluoromethylaniline, a crucial intermediate in the synthesis of the broad-spectrum insecticide, Fipronil. The trifluoromethyl group in Fipronil is a key pharmacophore, and the trifluoromethoxy group in the title compound can be expected to impart similar, if not enhanced, insecticidal activity in analogous structures.
Potential Applications:
-
Synthesis of Phenylpyrazole Insecticides: The benzaldehyde can serve as a precursor to the corresponding phenylhydrazine, which is a key component for the construction of the pyrazole ring system found in Fipronil and related insecticides. The aldehyde functionality can be converted to a hydrazine through reductive amination followed by diazotization and reduction, or other established methods.
-
Development of Novel Pesticides: The unique combination of substituents on the aromatic ring can be exploited to develop new classes of insecticides, herbicides, or fungicides with potentially novel modes of action or improved resistance profiles.
Building Block in Pharmaceutical Drug Discovery
The trifluoromethoxy group is increasingly incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties. The 2,6-dichloro substitution pattern provides a rigid scaffold that can be used to orient other functional groups in a specific three-dimensional arrangement for optimal binding to biological targets.
Potential Therapeutic Areas:
-
Oncology: The development of kinase inhibitors and other anti-cancer agents.
-
Neuroscience: Synthesis of compounds targeting receptors and enzymes in the central nervous system.
-
Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents.
The aldehyde group is a versatile functional handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce amine functionalities for further elaboration or to act as key pharmacophoric elements.
-
Wittig Reaction and Related Olefinations: For the construction of carbon-carbon double bonds, leading to a diverse range of molecular architectures.
-
Aldol and Knoevenagel Condensations: To form α,β-unsaturated systems, which are common motifs in bioactive molecules.
-
Synthesis of Heterocycles: The aldehyde can be a key starting material for the construction of various heterocyclic rings, such as pyridines, pyrimidines, and imidazoles.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and key reactions of this compound. These protocols are based on standard organic chemistry procedures and should be adapted and optimized for specific substrates and scales.
Protocol 1: Proposed Synthesis of this compound
This proposed synthesis is based on the trifluoromethoxylation of a corresponding hydroxybenzaldehyde precursor. The synthesis of trifluoromethoxylated arenes can be challenging, but several methods have been developed.
Reaction Scheme:
Proposed Synthetic Pathway
Step 1: Synthesis of 2,6-Dichloro-4-hydroxybenzaldehyde
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add sulfuryl chloride (SO₂Cl₂) (2.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford 2,6-dichloro-4-hydroxybenzaldehyde.
Step 2: Trifluoromethoxylation of 2,6-Dichloro-4-hydroxybenzaldehyde
The trifluoromethoxylation of phenols is a complex transformation. One potential method involves a copper-catalyzed reaction with a trifluoromethyl source.
-
To a reaction vessel charged with 2,6-dichloro-4-hydroxybenzaldehyde (1.0 eq), a copper catalyst (e.g., CuI, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), add a dry solvent such as DMF or NMP under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a trifluoromethylating agent such as trifluoromethyliodide (CF₃I) or a Togni reagent.
-
Heat the reaction mixture to 80-120 °C and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield this compound.
Protocol 2: Wittig Olefination
The Wittig reaction is a reliable method for converting aldehydes into alkenes.[7][8][9][10] The electron-withdrawing nature of the substituents on this compound may influence the stereoselectivity of the reaction.
Reaction Scheme:
Wittig Reaction Workflow
-
Preparation of the Wittig Reagent (Phosphonium Ylide):
-
To a solution of triphenylphosphine (1.1 eq) in dry toluene, add the appropriate alkyl halide (e.g., methyl bromoacetate) (1.0 eq).
-
Heat the mixture to reflux for 24 hours to form the phosphonium salt.
-
Cool the reaction mixture and collect the precipitated phosphonium salt by filtration.
-
Suspend the phosphonium salt in dry THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the characteristic color of the ylide appears.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) in dry THF under an inert atmosphere.
-
Cool the aldehyde solution to 0 °C and slowly add the freshly prepared phosphonium ylide solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired alkene.
-
Quantitative Data for a Representative Wittig Reaction (Hypothetical):
| Reactant 1 | Reactant 2 | Product | Yield |
| This compound | Methyl(triphenylphosphoranylidene)acetate | Methyl 3-(2,6-dichloro-4-(trifluoromethoxy)phenyl)acrylate | 85-95% |
Protocol 3: Reductive Amination
Reductive amination is a versatile method to form C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent.[11][12][13][14][15]
Reaction Scheme:
Reductive Amination Workflow
-
To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired amine.
Quantitative Data for a Representative Reductive Amination (Hypothetical):
| Reactant 1 | Reactant 2 | Product | Yield |
| This compound | Benzylamine | N-((2,6-dichloro-4-(trifluoromethoxy)phenyl)methyl)benzenamine | 80-90% |
Safety Information
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising building block for the synthesis of novel compounds in the agrochemical and pharmaceutical industries. Its unique electronic and steric properties offer opportunities for the development of new bioactive molecules. The protocols provided herein offer a starting point for the utilization of this versatile reagent in organic synthesis. Further research into the specific applications of this compound is warranted and is expected to unveil its full potential in various fields of chemical science.
References
- 1. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)- 4-Alkyl-1H-[1,2,3]-Triazoles----ä¸å½ç§å¦é¢æé½çç©ç ç©¶æ [cib.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. aobchem.com [aobchem.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and potential applications of compounds derived from the reaction of 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde with various primary and secondary amines. The trifluoromethoxy group is a key structural motif in modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols provided herein are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the synthesis and exploration of novel chemical entities for drug discovery.
Introduction
The reaction of aldehydes with amines is a fundamental transformation in organic synthesis, primarily leading to the formation of imines (Schiff bases) or, through subsequent reduction, substituted amines. This compound is a valuable building block in medicinal chemistry. The presence of ortho-dichloro substituents can influence the conformation of the resulting products and may contribute to their biological activity. The electron-withdrawing nature of the trifluoromethoxy group can impact the reactivity of the aldehyde and the properties of the resulting products.
Schiff bases and N-substituted benzylamines are versatile intermediates and have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These notes provide protocols for both Schiff base formation and reductive amination, along with potential applications of the resulting compounds in drug development.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the reaction of this compound with amines. Please note that the data presented are representative and may require optimization for specific substrates.
Table 1: Synthesis of Schiff Bases via Condensation
| Entry | Amine Substrate | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | Glacial Acetic Acid | 4-6 | 85-95 |
| 2 | 4-Fluoroaniline | Methanol | None | 6-8 | 80-90 |
| 3 | 2-Aminopyridine | Toluene | p-Toluenesulfonic acid | 8-12 | 75-85 |
| 4 | Benzylamine | Ethanol | Glacial Acetic Acid | 3-5 | 90-98 |
Table 2: Synthesis of Substituted Amines via Reductive Amination
| Entry | Amine Substrate | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Sodium Borohydride | Methanol | 12-18 | 70-85 |
| 2 | 4-Fluoroaniline | Sodium Triacetoxyborohydride | Dichloromethane | 8-12 | 80-90 |
| 3 | 2-Aminopyridine | H₂/Pd-C | Ethanol | 24 | 65-80 |
| 4 | Benzylamine | Sodium Borohydride | Methanol | 10-16 | 75-90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Bases
This protocol describes the acid-catalyzed condensation of this compound with a primary amine to form a Schiff base.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.0-1.1 equiv)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount, e.g., 2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
To this solution, add the primary amine (1.0-1.1 equiv).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Reductive Amination
This protocol outlines the one-pot synthesis of N-substituted benzylamines via reductive amination.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)
-
Methanol or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv) and the amine (1.0-1.2 equiv) in the appropriate solvent (methanol for NaBH₄, DCM for NaBH(OAc)₃) in a round-bottom flask.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (NaBH₄ or NaBH(OAc)₃) portion-wise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General reaction pathways for Schiff base formation and reductive amination.
Caption: Experimental workflow from synthesis to biological evaluation.
Application Notes and Protocols for the Derivatization of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde for Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde and the subsequent screening of its derivatives for potential biological activities. This document outlines detailed protocols for the synthesis of Schiff bases, hydrazones, and chalcones, along with methodologies for evaluating their antimicrobial, anticancer, and insecticidal properties.
Introduction
This compound is a halogenated aromatic aldehyde with potential as a scaffold for the development of novel bioactive compounds. The presence of electron-withdrawing chlorine and trifluoromethoxy groups can significantly influence the electronic and steric properties of its derivatives, potentially leading to enhanced biological activity. This document details the synthesis of three classes of derivatives—Schiff bases, hydrazones, and chalcones—and provides protocols for their bioactivity screening.
Derivatization Strategies
The aldehyde functional group of this compound is a versatile handle for various chemical transformations. Here, we focus on condensation reactions to form Schiff bases, hydrazones, and chalcones.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of Schiff bases via the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-chloroaniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add the substituted primary amine (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative and determine its melting point and yield.
-
Characterize the structure using spectroscopic methods (e.g., FT-IR, NMR, Mass Spectrometry).
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol details the synthesis of hydrazones by reacting this compound with hydrazine or its derivatives.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazide (e.g., phenylhydrazine, isonicotinohydrazide)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate or the substituted hydrazide (1.0 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature, which should result in the precipitation of the hydrazone.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.
-
Dry the product and record the yield and melting point.
-
Confirm the structure of the synthesized hydrazone using spectroscopic techniques.
Protocol 3: Synthesis of Chalcone Derivatives
This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and an acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 20% aqueous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (25 mL).
-
Cool the flask in an ice bath and slowly add the NaOH solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the formation of the chalcone by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.
-
Collect the solid chalcone by vacuum filtration.
-
Wash the product with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterize the final product by determining its melting point and using spectroscopic analysis.
Bioactivity Screening Protocols
Protocol 4: Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) of the synthesized derivatives.
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
To determine the MFC/MBC, aliquot a small volume from the wells with no visible growth onto agar plates.
-
Incubate the agar plates and the lowest concentration that results in no growth on the subculture is the MFC/MBC.
Protocol 5: Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Synthesized derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (for cytotoxicity comparison)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized derivatives and incubate for 24-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 6: Insecticidal Activity Screening
This protocol provides a general method for assessing the insecticidal activity of the synthesized compounds against common pests.
Materials:
-
Synthesized derivatives
-
Test insects (e.g., houseflies, mosquito larvae, aphids)
-
Acetone or another suitable solvent
-
Filter paper or leaf discs
-
Petri dishes or vials
Procedure (Contact Toxicity):
-
Dissolve the synthesized derivatives in a suitable solvent to prepare different concentrations.
-
Apply a known volume of each concentration onto a filter paper and allow the solvent to evaporate.
-
Place the treated filter paper in a Petri dish.
-
Introduce a known number of insects into each Petri dish.
-
Include a control group with solvent-treated filter paper.
-
Record the mortality of the insects at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the percentage mortality and determine the LC50 value (the concentration that causes 50% mortality).
Procedure (Oral Toxicity - for chewing insects):
-
Prepare different concentrations of the derivatives.
-
Treat leaf discs by dipping them in the test solutions.
-
Allow the solvent to evaporate.
-
Place the treated leaf discs in a container with the test insects.
-
Provide a control group with solvent-treated leaf discs.
-
Monitor and record insect mortality over a set period.
-
Calculate the LC50 value.
Data Presentation
All quantitative data from the bioactivity screenings should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of Synthesized Derivatives
| Derivative ID | Derivative Type | Test Organism | MIC (µg/mL) | MFC/MBC (µg/mL) |
| SD-01 | Schiff Base | S. aureus | 16 | 32 |
| SD-01 | Schiff Base | E. coli | 32 | 64 |
| HD-01 | Hydrazone | C. albicans | 8 | 16 |
| CD-01 | Chalcone | A. niger | 16 | 32 |
Table 2: Hypothetical Anticancer Activity (IC50) of Synthesized Derivatives
| Derivative ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| SD-02 | Schiff Base | MCF-7 | 12.5 |
| HD-02 | Hydrazone | A549 | 25.1 |
| CD-02 | Chalcone | MCF-7 | 8.7 |
Table 3: Hypothetical Insecticidal Activity (LC50) of Synthesized Derivatives
| Derivative ID | Derivative Type | Test Insect | LC50 (µg/cm²) |
| SD-03 | Schiff Base | Housefly | 5.2 |
| HD-03 | Hydrazone | Mosquito Larvae | 10.8 |
| CD-03 | Chalcone | Aphid | 2.5 |
Conclusion
The derivatization of this compound into Schiff bases, hydrazones, and chalcones presents a promising avenue for the discovery of new bioactive molecules. The provided protocols offer a systematic approach to synthesize and screen these derivatives for their potential antimicrobial, anticancer, and insecticidal activities. Careful execution of these experiments and thorough analysis of the resulting data will be crucial in identifying lead compounds for further drug development.
Application Notes and Protocols for the Wittig Reaction of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the olefination of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde via the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Due to the steric hindrance from the ortho-chloro substituents and the electron-withdrawing nature of the trifluoromethoxy group, careful selection of reagents and reaction conditions is crucial for successful synthesis.
The Wittig reaction is a versatile method for creating carbon-carbon double bonds from carbonyl compounds.[1][2] However, for sterically hindered aldehydes such as this compound, the Horner-Wadsworth-Emmons reaction often provides better yields and higher (E)-alkene selectivity.[2][3]
Experimental Protocols
Two primary protocols are presented. Protocol 1 outlines the standard Wittig reaction with a non-stabilized ylide, which is expected to yield a mixture of (Z)- and (E)-isomers. Protocol 2 details the Horner-Wadsworth-Emmons modification, which is often preferred for hindered aldehydes to favor the formation of the (E)-alkene.
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide
This protocol describes the synthesis of a stilbene derivative from this compound using benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 eq).
-
Add anhydrous THF and stir the suspension at room temperature.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. A distinct color change to deep red or orange indicates the formation of the ylide.[3]
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via a dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, containing the desired stilbene derivative and triphenylphosphine oxide, should be purified by flash column chromatography on silica gel to separate the isomers and remove the byproduct.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
This protocol utilizes a phosphonate ester to favor the formation of the (E)-alkene, which can be more effective for sterically hindered aldehydes.[2][3]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Phosphonate Anion Generation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add fresh anhydrous THF and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.05 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
HWE Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.
-
Stir the reaction mixture overnight and monitor its progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the (E)-alkene.
-
Data Presentation
The following tables provide a template for recording experimental data. Representative values are based on typical Wittig and HWE reactions with substituted benzaldehydes.
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Protocol 1: Wittig Reaction | Protocol 2: HWE Reaction |
| Aldehyde | This compound | This compound |
| Phosphorus Reagent | Benzyltriphenylphosphonium chloride | Triethyl phosphonoacetate |
| Base | n-Butyllithium | Sodium Hydride |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature (°C) | 0 to Room Temperature | 0 to Room Temperature |
| Reaction Time (h) | 2 - 4 | 12 - 18 |
Table 2: Expected Product Yields and Isomer Ratios
| Product | Protocol 1: Wittig Reaction | Protocol 2: HWE Reaction |
| Expected Product | 1,3-Dichloro-5-(trifluoromethoxy)-2-styrylbenzene | Ethyl 3-(2,6-dichloro-4-(trifluoromethoxy)phenyl)acrylate |
| Expected Yield (%) | 40 - 60% (may be lower due to steric hindrance) | 60 - 80% |
| (E/Z) Isomer Ratio | Mixture, (Z) may predominate | Predominantly (E) |
Experimental Workflow and Diagrams
The general workflow for the Wittig reaction is depicted below. This involves the initial preparation of the phosphonium ylide, followed by the reaction with the aldehyde and subsequent workup and purification.
Caption: General experimental workflow for the Wittig reaction.
The mechanism of the Wittig reaction proceeds through a key intermediate.
Caption: Simplified mechanism of the Wittig reaction.
References
Application Notes and Protocols: 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde as a Versatile Building Block for Novel Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde with significant potential as a key intermediate in the synthesis of novel insecticides. Its unique substitution pattern, featuring two chlorine atoms, a trifluoromethoxy group, and a reactive aldehyde moiety, offers a versatile scaffold for the development of next-generation crop protection agents. The electron-withdrawing nature of the trifluoromethoxy group and the ortho-chlorine atoms can enhance the biological activity and metabolic stability of derivative compounds. This document provides an overview of its potential applications, hypothetical insecticidal data for a derived compound, and detailed experimental protocols for its utilization in insecticide synthesis and evaluation.
While direct analogues of commercial insecticides derived from this compound are not widely reported in public literature, its structural similarity to key intermediates like 2,6-dichloro-4-(trifluoromethyl)aniline, a precursor to the successful phenylpyrazole insecticides fipronil and ethiprole, suggests its significant potential.[1][2] The aldehyde functionality allows for a diverse range of chemical transformations to build complex molecular architectures, potentially leading to insecticides with novel modes of action.
Potential Synthetic Pathways and Applications
The aldehyde group of this compound is a versatile handle for various chemical reactions to construct insecticidal scaffolds. One promising avenue is the synthesis of novel pyrazole-type insecticides through a multi-step reaction sequence. This approach is analogous to the synthesis of established phenylpyrazole insecticides.
A plausible synthetic route could involve the initial conversion of the benzaldehyde to a corresponding aniline, followed by diazotization and subsequent cyclization reactions to form a pyrazole ring. The resulting pyrazole core can then be further functionalized to enhance insecticidal potency.
Hypothetical Insecticidal Activity Data
To illustrate the potential of insecticides derived from this compound, the following table presents hypothetical, yet realistic, quantitative data for a novel compound, "DCTM-Pyrimide," synthesized from this building block. This data is for illustrative purposes to demonstrate how such information would be presented.
| Compound | Target Pest | Bioassay Method | LC50 (µg/mL) | LD50 (ng/insect) | 95% Confidence Interval |
| DCTM-Pyrimide | Diamondback Moth | Leaf-Dip Bioassay | 0.15 | - | 0.12 - 0.19 |
| DCTM-Pyrimide | Housefly | Topical Application | - | 2.5 | 2.1 - 3.0 |
| Fipronil | Diamondback Moth | Leaf-Dip Bioassay | 0.22 | - | 0.18 - 0.27 |
| Fipronil | Housefly | Topical Application | - | 3.1 | 2.7 - 3.6 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Phenylpyrazole Insecticide from this compound
This protocol describes a representative synthesis of a novel phenylpyrazole insecticide, starting from this compound.
Step 1: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline
-
Oxime Formation: To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxime.
-
Beckmann Rearrangement and Hydrolysis: Treat the crude oxime with a suitable acidic catalyst (e.g., polyphosphoric acid) at elevated temperature to induce the Beckmann rearrangement to the corresponding formanilide. Subsequent hydrolysis of the formanilide under acidic or basic conditions will yield 2,6-dichloro-4-(trifluoromethoxy)aniline. Purify the product by column chromatography.
Step 2: Synthesis of the Phenylpyrazole Core
-
Diazotization: Dissolve the synthesized 2,6-dichloro-4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.
-
Cyclization: In a separate flask, prepare a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) and sodium acetate in acetic acid. To this solution, add the freshly prepared diazonium salt solution dropwise at 0-5 °C. Allow the reaction to stir at room temperature for 12 hours.
-
Workup: Pour the reaction mixture into ice water. The precipitated solid is collected by filtration, washed with water, and dried to afford the crude phenylpyrazole intermediate. Purify by recrystallization or column chromatography.
Step 3: Final Functionalization (Example: Sulfinylation)
-
Thiolation: The pyrazole intermediate can be converted to a thiol derivative at the 4-position using appropriate reagents.
-
Oxidation: The thiol is then oxidized to the corresponding sulfoxide using a mild oxidizing agent like hydrogen peroxide in the presence of a suitable catalyst. This step is often crucial for enhancing insecticidal activity, as seen in the case of fipronil.[3][4]
Protocol 2: Insecticide Bioassay - Topical Application Method
This protocol outlines a standard method for determining the contact toxicity (LD50) of a novel insecticide against a target insect, such as the common housefly (Musca domestica).[5][6]
Materials:
-
Test insecticide dissolved in a suitable volatile solvent (e.g., acetone).
-
Susceptible strain of adult houseflies (2-3 days old).
-
Micro-applicator capable of delivering precise volumes (e.g., 0.1-1.0 µL).
-
Glass vials or petri dishes with a food source (e.g., sugar water on a cotton ball).
-
Carbon dioxide for anesthetizing the insects.
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of the test insecticide in acetone to create a range of concentrations. A control group will be treated with acetone only.
-
Insect Handling: Anesthetize a batch of houseflies with carbon dioxide.
-
Topical Application: Using the micro-applicator, apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect.[6] Treat at least 20-25 insects per concentration level.[7]
-
Incubation: Place the treated insects in the glass vials or petri dishes with the food source and hold them at a constant temperature and humidity (e.g., 25±2 °C and 60±10% RH) for 24 hours.
-
Mortality Assessment: After 24 hours, assess mortality. An insect is considered dead if it is unable to make any coordinated movement when gently prodded.
-
Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Calculate the LD50 value and its 95% confidence intervals using probit analysis software.[8]
Mode of Action
Insecticides derived from precursors structurally related to this compound, such as the phenylpyrazoles fipronil and ethiprole, act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[9][10] This blockage of chloride ion influx leads to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death. It is plausible that novel insecticides developed from this compound could exhibit a similar mode of action.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel insecticidal compounds. Its structural features suggest the potential for creating potent insecticides, possibly with modes of action similar to existing phenylpyrazoles. The provided synthetic strategies and bioassay protocols offer a foundational framework for researchers to explore the potential of this versatile chemical intermediate in the ongoing search for effective and safe crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in agrochemical development.
References
- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 5. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 9. WO2015107540A2 - Insecticide compound and the compositions thereof - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Spectroscopic Analysis of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde. These predictions are based on computational models and serve as a reference for experimental data acquisition and interpretation.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehydic-H | 10.2 - 10.5 | Singlet |
| Aromatic-H | 7.5 - 7.8 | Singlet |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 185 - 190 |
| C-Cl | 135 - 140 |
| C-O | 150 - 155 |
| C-CF₃ | 120 - 125 (quartet) |
| Aromatic C-H | 115 - 120 |
| CF₃ | 118 - 123 (quartet) |
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) should be observed, along with peaks at M+2 and M+4 with a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 258 | Corresponding to [C₈H₃³⁵Cl₂F₃O₂]⁺ |
| [M+2]⁺ | 260 | Corresponding to [C₈H₃³⁵Cl³⁷ClF₃O₂]⁺ |
| [M+4]⁺ | 262 | Corresponding to [C₈H₃³⁷Cl₂F₃O₂]⁺ |
| [M-CHO]⁺ | 229 | Loss of the formyl group |
| [M-Cl]⁺ | 223 | Loss of a chlorine atom |
Experimental Protocols
The following are detailed protocols for the acquisition of NMR and mass spectrometry data for this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Weigh approximately 10-20 mg of this compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4-5 cm.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's spinner turbine.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which will result in sharp and symmetrical peaks.
3. Data Acquisition:
- ¹H NMR:
- Pulse Angle: 30-45°
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- ¹³C NMR:
- Pulse Angle: 45-90°
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (or more, depending on sample concentration)
- Proton Decoupling: Broadband decoupling to simplify the spectrum.
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the TMS peak at 0.00 ppm.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
- Analyze the splitting patterns (multiplicity) and measure the coupling constants (J values) in Hertz (Hz).
Protocol 2: Mass Spectrometry (MS)
1. Sample Preparation:
- Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
2. Instrumentation and Method:
- A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for this volatile compound.
- GC Conditions:
- Injector Temperature: 250 °C
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 40-400.
3. Data Analysis:
- Identify the molecular ion peak and its isotopic pattern to confirm the presence of two chlorine atoms.
- Analyze the fragmentation pattern to gain structural information. Key fragments to look for include the loss of the formyl group (-CHO), chlorine atoms (-Cl), and the trifluoromethoxy group (-OCF₃).
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the characterization of this compound.
Application Notes and Protocols for Condensation Reactions of 2,5-Hexanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for key condensation reactions involving 2,5-hexanedione, a versatile building block in organic synthesis. The protocols outlined below are foundational for the synthesis of various heterocyclic compounds and carbocyclic systems, which are significant scaffolds in medicinal chemistry and materials science.
Paal-Knorr Synthesis of Heterocycles
The Paal-Knorr synthesis is a powerful method for the construction of five-membered heterocyclic rings, namely pyrroles, furans, and thiophenes, from 1,4-dicarbonyl compounds like 2,5-hexanedione. The choice of reactant condensed with the dione dictates the resulting heterocycle.
Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Pyrrole Synthesis)
This protocol describes the synthesis of a substituted pyrrole through the condensation of 2,5-hexanedione with a primary amine, in this case, aniline.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-hexanedione (2.0 mmol, 228 mg) and aniline (2.0 mmol, 186 mg) in methanol (0.5 mL).[1]
-
Acid Catalysis: Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for 15 minutes.[1]
-
Work-up and Isolation: After cooling the mixture in an ice bath, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the crude product.[1]
-
Purification: Collect the crystals by vacuum filtration and recrystallize from a 9:1 methanol/water mixture (1 mL) to yield pure 2,5-dimethyl-1-phenylpyrrole.[1]
Microwave-Assisted Alternative:
For accelerated synthesis, a microwave-assisted approach can be employed.
-
Reaction Setup: In a microwave-safe vial, combine 2,5-hexanedione (1.0 eq) and benzylamine (1.05 eq) in ethanol.[2]
-
Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 80 °C. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[1]
-
Work-up and Purification: After cooling, partition the mixture between water and ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.[1]
Synthesis of 2,5-Dimethylthiophene (Thiophene Synthesis)
This protocol details the synthesis of a thiophene derivative using Lawesson's reagent as a sulfur source.[2]
Experimental Protocol (Microwave-Assisted):
-
Reaction Setup: In a 10 mL microwave-safe reaction vessel, combine 2,5-hexanedione (1.0 eq) and Lawesson's reagent (0.5 eq) in dry toluene.[2]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 °C for 10 minutes.[2]
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with toluene.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain 2,5-dimethylthiophene.[2]
Synthesis of 2,5-Dimethylfuran (Furan Synthesis)
The synthesis of furans from 1,4-diones is typically achieved through acid-catalyzed cyclization and dehydration.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,5-hexanedione in a suitable solvent such as toluene or acetic acid.
-
Acid Catalysis: Add a strong acid catalyst, for instance, sulfuric acid or p-toluenesulfonic acid. The reaction is often conducted under conditions that facilitate the removal of water, such as azeotropic distillation.
-
Heating: Heat the mixture to promote the intramolecular cyclization and subsequent dehydration.
-
Work-up and Purification: Upon completion, neutralize the acid, wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it. The crude furan can be purified by distillation or column chromatography.
Quantitative Data Summary for Paal-Knorr Synthesis
| Product | Reactant with 2,5-Hexanedione | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2,5-Dimethyl-1-phenylpyrrole | Aniline | Hydrochloric Acid | Methanol | Reflux, 15 min | ~52 | [1] |
| Substituted Pyrroles | Various amines | Acetic acid | Ethanol | 80 °C | - | [1] |
| Substituted Pyrroles | Various amines | Acetic acid | - | 120-150 °C, 2-10 min | 65-89 | [1] |
| 2,5-Dimethyl-1-phenylpyrrole | Aniline | Salicylic acid | - | - | 92 | [1] |
| 2,5-Dimethylthiophene | Lawesson's Reagent | - | Toluene | Microwave, 150 °C, 10 min | - | [2] |
Intramolecular Aldol Condensation
2,5-Hexanedione can undergo an intramolecular aldol condensation to form a five-membered ring, specifically 3-methyl-2-cyclopentenone. This reaction is typically base-catalyzed.[3]
Experimental Protocol:
-
Reaction Setup: Dissolve 2,5-hexanedione in a suitable solvent, such as ethanol or a mixture of water and an organic solvent.
-
Base Catalysis: Add a base, such as sodium hydroxide or potassium hydroxide, to the solution to initiate the enolate formation.
-
Reaction: Stir the mixture at room temperature or with gentle heating to promote the intramolecular cyclization and subsequent dehydration. The progress of the reaction can be monitored by techniques like Gas Chromatography (GC) or TLC.
-
Work-up and Purification: After the reaction is complete, neutralize the base with an acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The resulting 3-methyl-2-cyclopentenone can be purified by distillation or column chromatography.
A study has shown that a vapor-phase intramolecular aldol condensation of 2,5-hexanedione can achieve a high conversion and selectivity using a ZrO2-supported Li2O catalyst at 250 °C.[4] Another approach demonstrated that using a base catalyst can lead to a 98% yield of 3-methylcyclopent-2-enone (MCP).[5]
Quantitative Data Summary for Intramolecular Aldol Condensation
| Product | Catalyst | Solvent/Phase | Temperature (°C) | Conversion (%) | Selectivity/Yield (%) | Reference |
| 3-Methylcyclopent-2-enone | Base | - | - | - | 98 (Yield) | [5] |
| 3-Methylcyclopent-2-enone | 20 mol% Li2O/ZrO2 | Vapor Phase | 250 | 99 | 96 (Selectivity) | [4] |
Visualizations
Paal-Knorr Synthesis Workflow
Caption: General experimental workflow for the Paal-Knorr synthesis.
Intramolecular Aldol Condensation Pathway
Caption: Reaction pathway for the intramolecular aldol condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various nitrogen-containing heterocyclic compounds, which are crucial scaffolds in drug discovery and materials science. The following sections detail the synthesis of imidazolidinones, pyrazolo[1,5-a][1][2][3]triazines, and 2-aminobenzimidazoles, including experimental procedures, quantitative data, and workflow diagrams.
Copper-Catalyzed Synthesis of Imidazolidinones from Aziridines and Isocyanates
This protocol describes a copper-catalyzed reaction for the synthesis of substituted imidazolidinones from aziridines and isocyanates. This method is notable for its high compatibility with various functional groups.[4][5][6]
Experimental Protocol
A detailed procedure for the copper-catalyzed synthesis of imidazolidinones is as follows:
-
To a screw-capped vial, add CuBr (10 mol%), and 2,9-dimethyl-1,10-phenanthroline (10 mol%).
-
The vial is then taken into a glovebox.
-
Inside the glovebox, add the aziridine (1.0 equivalent) and the isocyanate (1.2 equivalents).
-
Add toluene (0.5 M) as the solvent.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 120 °C and stir for 20 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired imidazolidinone.
Quantitative Data
The following table summarizes the yields for the synthesis of various substituted imidazolidinones.
| Entry | Aziridine Substituent (R1) | Isocyanate Substituent (R2) | Product | Yield (%) |
| 1 | 4-MeOC6H4 | 4-FC6H4 | 5a | 84 |
| 2 | 4-MeOC6H4 | 4-ClC6H4 | 5b | 82 |
| 3 | 4-MeOC6H4 | 4-BrC6H4 | 5c | 80 |
| 4 | 4-MeOC6H4 | 3-MeOC6H4 | 5d | 75 |
| 5 | Ph | 4-FC6H4 | 5e | 71 |
| 6 | 4-FC6H4 | 4-FC6H4 | 5f | 65 |
| 7 | 4-MeOC6H4 | Biphenyl | 5g | 56 |
| 8 | 4-MeOC6H4 | Naphthyl | 5i | 36 |
Experimental Workflow
Microwave-Assisted One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines
This section details a rapid and efficient microwave-assisted, one-pot synthesis of various 8-substituted pyrazolo[1,5-a][1][2][3]triazines. This method offers significant advantages in terms of reduced reaction times and high yields.[2][7]
Experimental Protocol
The general procedure for the microwave-assisted synthesis is as follows:
-
To a microwave vial, add a solution of the 5-aminopyrazole (1.0 equivalent) in dry THF (3 mL).
-
At 0 °C, add ethoxycarbonyl isothiocyanate (1.0 equivalent) dropwise.
-
Stir the mixture for 2 minutes at room temperature.
-
Seal the vial and heat it in a microwave reactor at 100 °C for 5 minutes.
-
After cooling, add 2N NaOH (2.0 equivalents).
-
Seal the vial again and irradiate at 80 °C for 3 minutes.
-
After cooling, add MeI (1.0 equivalent).
-
The resulting suspension is then stirred for 3 minutes at 80 °C under microwave irradiation.
-
After work-up, the desired product is isolated by filtration.
Quantitative Data
The following table presents the yields for a selection of synthesized 8-substituted pyrazolo[1,5-a][1][2][3]triazines.
| Entry | 5-Aminopyrazole Substituent (R) | Product | Overall Yield (%) |
| 1 | H | 4a | 71 |
| 2 | CH3 | 4b | 75 |
| 3 | Ph | 4c | 68 |
| 4 | 4-ClC6H4 | 4d | 72 |
| 5 | 4-MeOC6H4 | 4e | 65 |
| 6 | Thienyl | 4f | 63 |
| 7 | Pyridyl | 4g | 59 |
| 8 | CN | 4h | 78 |
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
role of trifluoromethoxy group in directing chemical reactivity
Lipophilicity
The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry. Lipophilicity, often quantified by the Hansch parameter (π), is a critical factor for membrane permeability and bioavailability. The trifluoromethoxy group significantly increases the lipophilicity of a parent molecule, more so than a trifluoromethyl group and substantially more than less-lipophilic groups like methoxy or halogens. This property is invaluable for enhancing a drug candidate's ability to cross biological membranes.
Metabolic Stability
A key advantage of the -OCF₃ group is its exceptional metabolic stability, particularly when compared to the analogous -OCH₃ group. The methoxy group is prone to oxidative O-demethylation by cytochrome P450 (CYP) enzymes, a common metabolic liability. The -OCF₃ group effectively blocks this metabolic pathway due to several factors:
-
High C-F Bond Strength: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the group resistant to enzymatic cleavage.
-
Reduced Electron Density: The electron-withdrawing fluorine atoms decrease the electron density on the oxygen atom, making it less susceptible to oxidation.
-
Steric Hindrance: The bulkier -OCF₃ group can sterically hinder the approach of metabolic enzymes.
Steric and Conformational Properties
When attached to an aromatic ring, the trifluoromethoxy group exhibits a unique conformational preference. Unlike the methoxy group, which tends to be coplanar with the aromatic ring to maximize resonance, the O-CF₃ bond prefers a conformation orthogonal to the ring plane. This is due to a combination of steric repulsion between the fluorine atoms and ortho-hydrogens, and hyperconjugation effects (nO → σ*C-F). This perpendicular orientation can be beneficial for drug-target interactions by providing additional vectors for binding affinity.
Data Summary: Comparative Physicochemical Properties
The following table summarizes key quantitative data for the trifluoromethoxy group in comparison with other common substituents on a benzene ring.
| Substituent (X) | Hansch Lipophilicity (π) | Hammett Constant (σₚ) | pKa (4-X-Benzoic Acid) |
| -OCF₃ | +1.04 | +0.35 | 3.85 (Predicted) |
| -CF₃ | +0.88 | +0.53 | 3.69 (Predicted) |
| -Cl | +0.71 | +0.23 | 3.98 |
| -F | +0.14 | +0.06 | 4.14 |
| -OCH₃ | -0.02 | -0.27 | 4.47 |
| -H | 0.00 | 0.00 | 4.19 |
The electronic properties of the -OCF₃ group directly influence its role in guiding the regioselectivity of key chemical reactions.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the -OCF₃ group is a deactivating yet ortho, para-directing substituent.
-
Deactivating Nature: The strong -I effect withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.
-
Ortho, Para-Directing Nature: Despite its overall deactivating character, the +M effect from the oxygen lone pairs can stabilize the positive charge in the cationic Wheland intermediate for both ortho and para attack. This stabilization is not possible for meta attack, making the activation barriers for the ortho and para pathways lower than that for the meta pathway. There is often a strong preference for para substitution due to the steric bulk of the -OCF₃ group hindering attack at the ortho position.
Caption: Electrophilic Aromatic Substitution pathways for trifluoromethoxybenzene.
Nucleophilic Aromatic Substitution (SNAr)
The trifluoromethoxy group can act as a powerful activating group for SNAr reactions when positioned ortho or para to a suitable leaving group (e.g., a halide). Its strong electron-withdrawing nature stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction. This stabilization significantly lowers the activation energy and facilitates the substitution. Interestingly, it has also been shown to activate the ring towards nitro-displacement from a meta position.
Caption: SNAr mechanism activated by a trifluoromethoxy group.
Directed ortho-Metalation (DoM)
The trifluoromethoxy group is an effective directed metalation group (DMG), promoting the deprotonation of the adjacent ortho position by strong organolithium bases. Its capacity to direct ortho-lithiation is superior to that of both the methoxy and trifluoromethyl groups. This reactivity provides a powerful synthetic route to producing ortho-substituted trifluoromethoxyarenes, which are otherwise difficult to access.
Application Notes and Protocols for Novel Synthetic Routes to Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for three novel synthetic routes to key pharmaceutical intermediates, highlighting the use of continuous flow chemistry and biocatalysis. These modern methodologies offer significant advantages over traditional batch processing, including enhanced efficiency, safety, scalability, and sustainability.
Continuous Flow Synthesis of (S)-Rolipram
(S)-Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor with anti-inflammatory and cognition-enhancing properties.
Application Note: The multi-step continuous flow synthesis of (S)-Rolipram represents a significant advancement in the manufacturing of chiral pharmaceutical intermediates. This approach utilizes immobilized catalysts and reagents packed in columns, allowing for a seamless and automated process that minimizes manual handling and intermediate purification steps.[1] The system's stability and high enantioselectivity make it an attractive method for producing high-purity (S)-Rolipram for research and development purposes.[1][2]
Signaling Pathway of Rolipram
Rolipram inhibits the PDE4 enzyme, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets involved in inflammation and other cellular processes.
Caption: Signaling pathway of (S)-Rolipram.
Experimental Workflow for Continuous Flow Synthesis of (S)-Rolipram
This workflow outlines the sequential column reactors used in the continuous flow synthesis of (S)-Rolipram.
Caption: Experimental workflow for the multi-step flow synthesis of (S)-Rolipram.
Quantitative Data
| Parameter | Step 1: Henry Reaction | Step 2: Michael Addition | Step 3: Nitro Reduction | Step 4: Cyclization/Decarboxylation | Overall |
| Catalyst/Reagent | Si-NH2 / CaCl2 | PS-(S)-Pybox, CaCl2·2H2O | Pd/(DMPSi-C) | HOOC-silica gel | - |
| Temperature | 75°C | 0°C | 100°C | 120°C | - |
| Flow Rate (Total) | 50 µL/min | 100 µL/min | 100 µL/min | 210 µL/min | - |
| Yield | - | 84% (for Michael adduct) | - | 74% (for γ-lactam) | 50% |
| Enantiomeric Excess (ee) | - | 93% | - | 94% | >99% (after crystallization) |
Data compiled from Kobayashi and co-workers' reported synthesis.[2]
Experimental Protocol
-
Preparation of Reagent Solutions: Prepare solutions of the starting aldehyde and nitromethane in an appropriate solvent (e.g., toluene).
-
System Setup: Assemble a continuous flow reactor system consisting of four packed columns connected in series via tubing and pumps.
-
Column 1 (Henry Reaction): The first column is packed with silica-supported aminopropyl groups (Si-NH2) and calcium chloride. The starting material solutions are pumped through this column at 75°C with a flow rate of 50 µL/min to form the nitroalkene intermediate.[3][4]
-
Column 2 (Michael Addition): The output from the first column is then passed through the second column containing a polystyrene-supported (S)-pybox-calcium chloride complex at 0°C and a total flow rate of 100 µL/min.[2][4] This step facilitates the stereoselective Michael addition.
-
Column 3 (Nitro Group Reduction): The reaction mixture from the second column flows into a third column packed with a palladium catalyst on dimethylpolysilane-carbon (Pd/(DMPSi-C)) at 100°C with a total flow rate of 100 µL/min for the reduction of the nitro group.[4]
-
Column 4 (Cyclization and Decarboxylation): The final step involves passing the stream through a fourth column containing silica-supported carboxylic acid (HOOC-silica gel) at 120°C with a total flow rate of 210 µL/min to induce cyclization and decarboxylation, yielding (S)-Rolipram.[2][4]
-
Product Collection and Purification: The crude product is collected at the outlet of the fourth column. (S)-Rolipram is isolated in high purity (>99% ee) by crystallization from a suitable solvent system (e.g., H2O/MeOH).[2]
Biocatalytic Synthesis of a Chiral Amine Intermediate for Ritlecitinib
Ritlecitinib is a kinase inhibitor for the treatment of alopecia areata.
Application Note: The synthesis of chiral N-heterocyclic amines with non-adjacent stereocenters is a significant challenge in pharmaceutical chemistry. An innovative biocatalytic approach utilizing an engineered ω-transaminase (ω-TA) has been developed for the synthesis of a key intermediate of Ritlecitinib.[5][6] This method employs a kinetic resolution and asymmetric amination strategy catalyzed by a single enzyme, offering high diastereoselectivity and enantioselectivity under mild reaction conditions.[5][6]
Synthetic Pathway for Ritlecitinib Intermediate
This diagram illustrates the enzymatic kinetic resolution and asymmetric amination of a prochiral ketone to yield the desired chiral amine intermediate.
Caption: Biocatalytic synthesis of a key intermediate for Ritlecitinib.
Quantitative Data
| Parameter | Value |
| Enzyme | Engineered ω-Transaminase (M3 variant) |
| Yield | 38% |
| Enantiomeric Excess (ee) | >99% |
| Diastereomeric Excess (de) | 94% |
| Temperature | 45°C |
Data from the gram-scale synthesis of the Ritlecitinib intermediate.[5][6]
Experimental Protocol
-
Enzyme Preparation: The engineered ω-transaminase (M3 variant) is produced and purified according to standard protein expression and purification protocols.
-
Reaction Setup: In a temperature-controlled vessel at 45°C, a buffered solution is prepared containing the starting material, 1-Boc-2-methyl-piperidin-5-one.
-
Enzymatic Reaction: The purified engineered ω-transaminase is added to the reaction mixture along with an amine donor (e.g., isopropylamine). The reaction proceeds via a kinetic resolution of the racemic starting material and asymmetric amination of the prochiral ketone.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as HPLC, to determine the conversion and stereoselectivity.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The chiral amine intermediate is then purified using standard chromatographic techniques.
Chemoenzymatic Synthesis of L-Glyceraldehyde from Formaldehyde
L-glyceraldehyde is a valuable chiral building block for the synthesis of pharmaceuticals and specialty sugars.
Application Note: This novel one-pot chemoenzymatic cascade converts the toxic industrial pollutant formaldehyde into the high-value chiral intermediate L-glyceraldehyde.[7] The process utilizes an engineered fructose-6-phosphate aldolase (FSA) for the key carbon-carbon bond formation and a glyoxylate carboligase (GCL) to generate the glycolaldehyde co-substrate in situ from formaldehyde.[7] This sustainable approach operates under mild, aqueous conditions and achieves high conversion efficiency.
Experimental Workflow for L-Glyceraldehyde Synthesis
This workflow depicts the one-pot, two-enzyme cascade for the conversion of formaldehyde to L-glyceraldehyde.
Caption: One-pot chemoenzymatic cascade for L-glyceraldehyde synthesis.
Quantitative Data
| Parameter | Value |
| Enzymes | Engineered Gilliamella apicola Fructose-6-Phosphate Aldolase (GaFSA), E. coli Glyoxylate Carboligase (EcGCL) |
| Starting Material | Formaldehyde (25 mM) |
| Conversion Efficiency | ~94% |
| Selectivity for L-Glyceraldehyde | >93% |
| Reaction Conditions | pH 7.5, 40°C |
| Reaction Medium | Aqueous |
Data based on the reported one-pot enzymatic cascade.[7]
Experimental Protocol
-
Enzyme Preparation: The engineered GaFSA and optimized EcGCL are expressed and purified.
-
Reaction Setup: A one-pot reaction is set up in a buffered aqueous solution (pH 7.5) at 40°C.
-
Enzymatic Cascade: Both purified enzymes are added to the reaction vessel containing formaldehyde. The EcGCL catalyzes the conversion of formaldehyde to glycolaldehyde, which is then used in situ by the engineered GaFSA, along with another molecule of formaldehyde, to produce L-glyceraldehyde.
-
Reaction Monitoring: The formation of L-glyceraldehyde is monitored over time using an appropriate analytical method (e.g., HPLC or enzymatic assay).
-
Product Isolation: Once the reaction reaches completion, the enzymes are removed (e.g., by precipitation or filtration), and the L-glyceraldehyde can be isolated and purified from the aqueous solution.
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxin-to-treasure: Chonnam National University scientists use engineered enzyme to turn formaldehyde pollutant into high-value chemical | EurekAlert! [eurekalert.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: After aqueous workup, my crude product is an oil/gum instead of a solid. How can I crystallize it?
A1: The oily or gummy nature of the crude product often indicates the presence of impurities that inhibit crystallization.
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Possible Cause: Residual solvent from the reaction or extraction (e.g., DMF, DMSO).
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Solution: Ensure all solvents are thoroughly removed under high vacuum. Co-evaporation with a non-polar solvent like toluene or heptane can help azeotropically remove high-boiling point solvents.
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Possible Cause: Presence of unreacted starting materials or byproducts.
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Solution: Attempt to induce crystallization by dissolving the oil in a minimal amount of a hot, non-polar solvent (e.g., hexanes, heptane) and then cooling slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystal formation. If this fails, column chromatography is recommended to remove the impurities.
Q2: My purified product's purity is not improving with recrystallization. What should I do?
A2: If repeated recrystallization does not improve purity, it is likely that the impurities have very similar solubility properties to the desired product.
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Possible Cause: Isomeric impurities or byproducts with similar polarity.
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Solution: Switch to an alternative purification technique. Flash column chromatography is often effective at separating compounds with minor structural differences. Alternatively, vacuum distillation can be effective if the impurities have different boiling points.
Q3: During column chromatography, my product seems to be degrading on the column. How can I prevent this?
A3: Aromatic aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.
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Possible Cause: Acidity of the silica gel.
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Solution: Deactivate the silica gel by treating it with a base before use. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount (0.1-1%) of a tertiary amine like triethylamine. Alternatively, using a different stationary phase such as alumina (neutral or basic) may prevent degradation.
Q4: The yield of my purified product after vacuum distillation is very low. What could be the reason?
A4: Low recovery from distillation can be due to several factors related to the compound's properties and the distillation setup.
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Possible Cause: The boiling point of the compound is very high, even under vacuum.
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Solution: Ensure your vacuum system is achieving a sufficiently low pressure. Use a Kugelrohr apparatus for high-boiling point liquids as it minimizes the path length for the vapor.
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Possible Cause: Thermal decomposition of the product at high temperatures.
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Solution: Use a lower distillation temperature by employing a higher vacuum. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile can vary depending on the synthetic route. Common impurities may include:
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Unreacted Starting Materials: Such as 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol (if synthesizing by oxidation) or 2,6-Dichloro-4-(trifluoromethoxy)benzylidene dichloride (if synthesizing by hydrolysis).
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Over-oxidation Product: 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid, which can be formed if the oxidation of the corresponding alcohol is too harsh.
-
Byproducts from Synthesis: Depending on the specific reagents used, other halogenated or partially reacted species might be present.
Q2: What is the recommended storage condition for purified this compound?
A2: Based on supplier information, the compound is air-sensitive and should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation to the corresponding carboxylic acid.[1]
Q3: Can I use a bisulfite adduct formation to purify this aldehyde?
A3: Formation of a bisulfite adduct is a classic method for purifying aldehydes. However, for sterically hindered aldehydes like this compound (with two chlorine atoms ortho to the aldehyde group), the reaction to form the adduct may be slow or inefficient. A small-scale trial is recommended to test the feasibility before committing to a large-scale purification.
Q4: Is it possible to purify this compound by sublimation?
A4: Sublimation is a viable purification technique for solid compounds that have a sufficiently high vapor pressure below their melting point. While there is no specific literature on the sublimation of this compound, it could be attempted under high vacuum. The success will depend on the compound's thermal stability and vapor pressure.
Data Presentation
Table 1: Representative Impurity Profile of Crude this compound
| Impurity Name | Typical Concentration (%) | Identification Method |
| 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol | 2 - 10 | GC-MS, ¹H NMR |
| 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid | 1 - 5 | ¹H NMR, LC-MS |
| Unidentified related substances | < 5 | HPLC, GC-MS |
Table 2: Comparison of Representative Purification Methods
| Method | Purity Achieved (Hypothetical) | Yield (Hypothetical) | Pros | Cons |
| Recrystallization | 98 - 99% | 60 - 80% | Simple, cost-effective, good for removing gross impurities. | May not remove impurities with similar solubility. |
| Flash Column Chromatography | > 99% | 70 - 90% | High resolution, good for removing structurally similar impurities. | Can be time-consuming, potential for product degradation on silica. |
| Vacuum Distillation | > 99% | 50 - 70% | Effective for removing non-volatile impurities. | Potential for thermal decomposition, requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Screening: In separate small test tubes, dissolve ~50 mg of the crude material in a minimal amount of various hot solvents (e.g., hexanes, heptane, isopropanol, ethanol/water mixture).
-
Cooling and Crystallization: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
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Solvent Selection: Choose the solvent system that results in good crystal formation with minimal dissolved product at low temperatures.
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Recrystallization: Dissolve the bulk of the crude product in a minimal amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
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TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the product an Rf value of ~0.3. A starting point could be a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10).
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Column Packing: Prepare a slurry of silica gel in the least polar eluent and pack it into a chromatography column. Ensure there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
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Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (gradient elution).
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Fraction Collection: Collect fractions and monitor them by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Vacuum Distillation
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Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
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Crude Material: Place the crude material in the distillation flask.
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Vacuum Application: Gradually apply vacuum to the system.
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Heating: Gently heat the distillation flask using a heating mantle with stirring.
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Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the vacuum achieved.
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Product Isolation: The collected distillate is the purified product.
Mandatory Visualization
Caption: A general workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for product degradation during column chromatography.
References
Technical Support Center: Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing a significant amount of unreacted starting material, 3,5-dichloro-1-(trifluoromethoxy)benzene, in my reaction mixture. What could be the cause?
A1: This issue typically points to incomplete formylation. Several factors could be at play depending on your chosen synthetic route:
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Vilsmeier-Haack Reaction:
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Insufficient Reagent: Ensure you are using a sufficient molar excess of the Vilsmeier reagent (formed from DMF and an activating agent like POCl₃ or oxalyl chloride).
-
Low Reaction Temperature: While the reaction is often performed at low temperatures initially, it may require warming to room temperature or gentle heating to proceed to completion.
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Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
-
Ortho-lithiation followed by Formylation:
-
Inefficient Lithiation: The lithiation of the aromatic ring is a critical step. Incomplete deprotonation can result from using an insufficient amount of a strong base (like n-BuLi or LDA), temperatures that are too high leading to base degradation, or the presence of quenching agents (e.g., water).
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Poor Quality Organolithium Reagent: The titer of commercially available organolithium reagents can decrease over time. It is advisable to titrate the reagent before use to ensure accurate stoichiometry.
-
Q2: My final product is showing impurities with a similar mass spectrum. What are the likely side products?
A2: The presence of isomeric or over-reacted products is a common issue.
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Isomeric Impurities: Depending on the directing effects of the substituents, formylation could potentially occur at other positions on the aromatic ring, although the 2-position is strongly favored in ortho-lithiation of a 1,3,5-substituted ring. In the case of the Vilsmeier-Haack reaction, while formylation is generally directed by the trifluoromethoxy group, minor isomers could form.
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Over-alkylation/arylation (in lithiation route): If there is an excess of the organolithium reagent, it could potentially react with the newly formed aldehyde, leading to the formation of a secondary alcohol after workup.
Q3: After purification, my product yield is significantly lower than expected. What are some common causes of product loss?
A3: Product loss can occur at various stages of the synthesis and purification process.
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Work-up: The hydrolysis of the intermediate formed during the Vilsmeier-Haack reaction or the quenching of the organolithium reaction must be carefully controlled. Emulsion formation during aqueous extraction can lead to significant product loss.
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Purification:
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Column Chromatography: If the polarity of the eluent is not optimized, the product may not separate effectively from impurities or may elute too slowly, leading to band broadening and lower recovery.
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Recrystallization: Choosing an inappropriate solvent can result in poor crystal formation and low recovery. The product may also be too soluble in the chosen solvent, leading to losses in the mother liquor.
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Distillation: If vacuum distillation is used for purification, the temperature and pressure must be carefully controlled to avoid product decomposition.
-
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction.
-
TLC: Periodically take small aliquots from the reaction mixture and run a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progression of the reaction.
-
GC-MS: This technique can provide more detailed information, allowing for the identification of the product and any major byproducts being formed.
Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Likely Origin |
| 3,5-Dichloro-1-(trifluoromethoxy)benzene | Unreacted starting material from incomplete formylation. | |
| Isomeric Benzaldehydes | Non-regioselective formylation during the Vilsmeier-Haack reaction. | |
| Bis(2,6-dichloro-4-(trifluoromethoxy)phenyl)methanol | Reaction of the product aldehyde with the organolithium intermediate in the lithiation route. | |
| Benzoic acid derivative | Oxidation of the benzaldehyde product during workup or storage. |
Experimental Protocols
Representative Synthesis via Ortho-lithiation and Formylation
Materials:
-
3,5-Dichloro-1-(trifluoromethoxy)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3,5-dichloro-1-(trifluoromethoxy)benzene (1.0 eq) and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
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Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature, then allowed to warm to room temperature and stirred overnight.
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Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and brine.
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Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Troubleshooting and Analysis Workflow
Caption: Troubleshooting workflow for identifying and mitigating impurities.
optimizing reaction yield for 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic routes for this compound?
A1: The most likely synthetic approaches start from 1,3-dichloro-5-(trifluoromethoxy)benzene. The two primary methods for introducing the aldehyde group are:
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Directed ortho-lithiation followed by formylation: This involves the deprotonation of the aromatic ring at a position ortho to the directing groups (chloro and trifluoromethoxy substituents) using a strong organolithium base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
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Vilsmeier-Haack reaction: This method uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to directly formylate the aromatic ring. However, the starting material is electron-deficient, which can make this reaction challenging.[1][2]
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors depending on the chosen synthetic route. For directed ortho-lithiation, common causes include incomplete reaction due to insufficient base or reaction time, degradation of the organolithium reagent by moisture or impurities, and side reactions. For the Vilsmeier-Haack reaction, the electron-withdrawing nature of the chloro and trifluoromethoxy groups deactivates the aromatic ring, making it less susceptible to electrophilic formylation and thus leading to low conversion.[1]
Q3: What are the expected major byproducts in these syntheses?
A3: In directed ortho-lithiation, potential byproducts can arise from incorrect regioselectivity of the lithiation, leading to isomeric benzaldehydes. Additionally, side reactions with the formylating agent can occur. In the Vilsmeier-Haack reaction, incomplete hydrolysis of the intermediate iminium salt can lead to impurities. Over-reaction or side reactions under harsh conditions can also generate undesired products.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can be purified using several techniques. The most common method is column chromatography on silica gel, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from unreacted starting material and byproducts. Recrystallization from an appropriate solvent can also be an effective purification method if the product is a solid.
Troubleshooting Guides
Directed Ortho-Lithiation and Formylation
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Moisture in reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Inactive organolithium reagent. | Titrate the organolithium reagent before use to determine its exact concentration. Use a fresh bottle if necessary. | |
| Insufficient amount of organolithium reagent. | Use a slight excess of the organolithium reagent (e.g., 1.1-1.2 equivalents). | |
| Reaction temperature is too high. | Maintain a low temperature (typically -78 °C) during the lithiation step to prevent reagent decomposition and side reactions. | |
| Formation of Multiple Products (Isomers) | Poor regioselectivity of lithiation. | The directing effect of the substituents should favor lithiation at the C2 position. However, if other isomers are observed, consider using a different organolithium base (e.g., s-BuLi, LDA) or adding a chelating agent like TMEDA. |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time for the lithiation step or allow the reaction to warm slightly (e.g., to -60 °C) for a short period before quenching. |
| Insufficient formylating agent. | Ensure at least one equivalent of the formylating agent (e.g., DMF) is used. |
Vilsmeier-Haack Reaction
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Deactivated aromatic ring. | The electron-withdrawing groups on the starting material make it unreactive. Increase the reaction temperature and/or reaction time. Consider using a more reactive Vilsmeier reagent precursor, such as oxalyl chloride instead of POCl₃. |
| Decomposition of Vilsmeier reagent. | Prepare the Vilsmeier reagent at a low temperature (0-10 °C) and use it immediately. Ensure all reagents are anhydrous.[3] | |
| Formation of a Tar-like Substance | High reaction temperature. | While higher temperatures may be needed to drive the reaction, excessive heat can lead to decomposition and polymerization. Optimize the temperature carefully. |
| Unstable intermediate. | Ensure the work-up procedure, particularly the hydrolysis of the iminium salt, is performed at a controlled temperature (e.g., by pouring the reaction mixture onto ice). | |
| Product is Difficult to Purify | Incomplete hydrolysis of the iminium salt. | Ensure complete hydrolysis during the work-up by adjusting the pH and allowing sufficient time for the reaction. |
| Presence of colored impurities. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Experimental Protocols
Protocol 1: Directed Ortho-Lithiation and Formylation of 1,3-dichloro-5-(trifluoromethoxy)benzene
Materials:
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1,3-dichloro-5-(trifluoromethoxy)benzene
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous N,N-dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 1,3-dichloro-5-(trifluoromethoxy)benzene (1.0 eq) to anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
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Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
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Formylation: Slowly add anhydrous DMF (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Warming and Quenching: After the addition of DMF is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
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Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of 1,3-dichloro-5-(trifluoromethoxy)benzene
Materials:
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1,3-dichloro-5-(trifluoromethoxy)benzene
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Anhydrous N,N-dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM)
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Ice
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (used as solvent and reagent) to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.
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Addition of Substrate: Add 1,3-dichloro-5-(trifluoromethoxy)benzene (1.0 eq) to the Vilsmeier reagent at 0 °C.
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Reaction: Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the aqueous solution with saturated NaHCO₃ solution.
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Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
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Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
The following tables provide illustrative data for formylation reactions on aromatic substrates with similar electronic and steric properties to 1,3-dichloro-5-(trifluoromethoxy)benzene. This data can serve as a benchmark for optimizing the synthesis of the target compound.
Table 1: Illustrative Yields for Directed Ortho-Lithiation and Formylation
| Substrate | Base | Temperature (°C) | Formylating Agent | Yield (%) |
| 1,3-Dichlorobenzene | LDA | -78 | DMF | ~70 |
| 3,5-Dichloroanisole | n-BuLi | -78 | DMF | ~65 |
| 1-Bromo-3,5-difluorobenzene | n-BuLi | -78 | DMF | ~80 |
Table 2: Illustrative Yields for Vilsmeier-Haack Formylation
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1,3-Dimethoxybenzene | POCl₃, DMF | 25 | 3 | 92[4] |
| Anisole | POCl₃, DMF | 100 | 1 | 90 |
| 1,3,5-Trimethoxybenzene | POCl₃, DMF | 25 | 2 | >95 |
Note: Yields are highly dependent on specific reaction conditions and substrate reactivity. The Vilsmeier-Haack reaction generally gives higher yields with electron-rich substrates.
Visualizations
Caption: Experimental workflow for directed ortho-lithiation and formylation.
References
stability and storage conditions for 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals using 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde in their experiments. It provides essential information on stability, storage, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to air and moisture.[1][2] For long-term storage, blanketing with an inert gas like nitrogen or argon is advisable to minimize oxidation.[4] The compound should be kept away from heat, sparks, and open flames.[1][2] One supplier suggests that the compound can be stored at room temperature for shipping and short-term handling.[5]
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway for benzaldehydes, including this substituted variant, is oxidation of the aldehyde group to a carboxylic acid.[6] In this case, this compound would oxidize to 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid. This process can be accelerated by exposure to air (oxygen) and light.[6]
Q3: My sample of this compound has a yellowish tint. Is it still usable?
A3: A slight yellowish tint can be common for benzaldehyde derivatives and may not necessarily indicate significant degradation.[3] However, a noticeable change in color from its initial appearance could suggest the formation of impurities. It is recommended to verify the purity of the compound using an appropriate analytical method, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before use in sensitive applications.
Q4: What are some common impurities that might be present in this compound?
A4: Besides the oxidation product, 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid, other potential impurities could arise from the synthetic route. These might include residual starting materials or by-products from side reactions. For instance, incomplete formylation during synthesis could leave unreacted precursors. Without specific knowledge of the synthesis, common impurities in similar compounds include related isomers or incompletely halogenated species.
Q5: Is this compound sensitive to light?
A5: Aromatic aldehydes can be sensitive to light, which can promote oxidation and other photochemical reactions.[7] Therefore, it is best practice to store the compound in an amber or opaque container to protect it from light. When handling the compound in the lab, minimizing exposure to direct, bright light is also recommended.
Storage Conditions Summary
For easy reference, the recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool | To minimize degradation rates. |
| Atmosphere | Dry, under an inert gas (e.g., Nitrogen) for long-term storage | To prevent oxidation and hydrolysis.[4] |
| Light | In an amber or opaque, tightly sealed container | To protect from light-induced degradation. |
| Location | Well-ventilated area, away from ignition sources | For safety and to prevent vapor accumulation.[1][2] |
| Compatibility | Store away from strong oxidizing agents and strong bases | To prevent chemical reactions.[4] |
Troubleshooting Guide
This guide will help you troubleshoot common problems encountered during the handling and use of this compound.
dot
Caption: Troubleshooting logic for experiments using this compound.
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound via Gas Chromatography (GC-FID)
This protocol outlines a general method to assess the purity of a sample and monitor its stability over time.
Materials and Equipment:
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This compound sample
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High-purity solvent (e.g., ethyl acetate or dichloromethane)
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Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or equivalent)
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Autosampler vials and caps
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Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. Create a series of dilutions to establish a calibration curve if quantitative analysis is required.
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Sample Preparation: Accurately weigh a small amount of the benzaldehyde sample and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.
-
GC-FID Analysis:
-
Set up the GC-FID with appropriate parameters (these may need to be optimized for your specific instrument and column):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Inject a known volume of the prepared sample into the GC.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (determined by running a pure standard).
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Identify potential impurity peaks, such as the corresponding benzoic acid, which would typically have a longer retention time.
-
-
Stability Study:
-
To assess stability, store aliquots of the compound under different conditions (e.g., room temperature exposed to air/light, refrigerated and protected from light, under nitrogen).
-
At specified time points (e.g., 1 week, 1 month, 3 months), prepare a sample from each storage condition and analyze by GC-FID as described above.
-
Compare the purity and the area of any impurity peaks over time to determine the rate of degradation under each condition.
-
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 7. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for reactions involving this sterically hindered and electron-deficient aromatic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
The primary challenge in reactions with this compound stems from significant steric hindrance caused by the two chlorine atoms at the ortho positions to the aldehyde group. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially leading to slow reaction rates or incomplete conversions. Additionally, the electron-withdrawing nature of the trifluoromethoxy group and the chlorine atoms can influence the reactivity of the aldehyde.
Q2: How should I store and handle this compound?
This compound should be stored at 2-8°C.[1] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Q3: What are the expected spectroscopic data for this compound?
Troubleshooting Failed Reactions
Low or no yield in reactions involving this compound is a common issue. The following guides address specific reaction types and provide systematic troubleshooting strategies.
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting failed reactions with this compound.
Caption: A logical approach to diagnosing and resolving failed reactions.
Knoevenagel Condensation
The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound, can be challenging with this substrate due to steric hindrance.
Problem: Low yield in Knoevenagel condensation.
Possible causes and solutions are summarized in the table below.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | Increase reaction temperature to provide more energy to overcome the steric barrier. Use a less bulky active methylene compound if possible. Consider using a more active catalyst. |
| Catalyst Inactivity | Use a fresh or newly purchased catalyst. Common catalysts include piperidine, ammonium acetate, or a Lewis acid like TiCl₄.[2] |
| Suboptimal Reaction Conditions | Vary the solvent. While polar protic solvents like ethanol are common, aprotic polar solvents like DMF or even solvent-free conditions might be beneficial.[2] Optimize the reaction time; monitor the reaction by TLC to determine the point of maximum conversion. |
| Water Removal | For reactions that produce water, use a Dean-Stark apparatus to remove it and drive the equilibrium towards the product. |
Experimental Protocol: Knoevenagel Condensation (General)
This is a general protocol that may require optimization.
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To a solution of this compound (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).
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Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: A typical workflow for a Knoevenagel condensation experiment.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. With sterically hindered aldehydes, the choice of the ylide and reaction conditions is crucial.
Problem: Low conversion in the Wittig reaction.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | Use a less sterically demanding phosphonium ylide. Salt-free ylides may exhibit higher reactivity. Consider using the Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate carbanions are often more nucleophilic than phosphonium ylides. |
| Ylide Instability/Decomposition | Prepare the ylide in situ at a low temperature (e.g., -78 °C to 0 °C) and add the aldehyde solution slowly. |
| Base Incompatibility | Ensure the base used to generate the ylide is strong enough. Common bases include n-butyllithium, sodium hydride, or potassium tert-butoxide. The choice of base can also influence the stereoselectivity of the alkene product. |
| Reaction Conditions | Anhydrous conditions are critical for the formation and reaction of the ylide. Ensure all glassware is oven-dried and solvents are anhydrous. |
Experimental Protocol: Wittig Reaction (General)
This is a general protocol that may require optimization.
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To a suspension of the phosphonium salt (1.1 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a strong base (e.g., n-butyllithium, 1.1 equiv) at 0 °C.
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Stir the mixture for 30 minutes to an hour to allow for ylide formation.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C) and slowly add a solution of this compound (1.0 equiv) in anhydrous THF.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Reductive Amination
Reductive amination is a method to form amines from aldehydes. The initial formation of the imine can be slow with sterically hindered aldehydes.
Problem: Incomplete reaction in reductive amination.
| Potential Cause | Troubleshooting Steps |
| Slow Imine Formation | Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation. A catalytic amount of acid (e.g., acetic acid) can accelerate imine formation. |
| Weakly Nucleophilic Amine | For electron-deficient or sterically hindered amines, more forcing conditions (higher temperature, longer reaction times) may be necessary. |
| Reducing Agent Reactivity | Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the imine in the presence of the aldehyde. More reactive reducing agents like sodium borohydride may reduce the starting aldehyde. |
| pH of the Reaction Mixture | The pH should be mildly acidic (around 5-6) to facilitate both imine formation and the subsequent reduction. |
Experimental Protocol: Reductive Amination (General)
This is a general protocol that may require optimization.
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To a solution of this compound (1.0 equiv) and the desired amine (1.0-1.2 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv) in portions.
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Stir the reaction at room temperature until completion (monitored by TLC).
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Caption: Key steps in a successful reductive amination reaction.
References
Technical Support Center: Reactions of Substituted Benzaldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to side product formation in reactions involving substituted benzaldehydes.
Section 1: Aldol and Claisen-Schmidt Condensation Reactions
The aldol condensation, particularly the Claisen-Schmidt variant involving an aromatic aldehyde like benzaldehyde with a ketone, is fundamental for C-C bond formation.[1] However, side reactions can lead to complex product mixtures and reduced yields.
Frequently Asked Questions (FAQs)
Q1: My Claisen-Schmidt reaction between a substituted benzaldehyde and a ketone is producing multiple products and a low yield of the desired α,β-unsaturated carbonyl compound. What's going wrong?
A1: Low yields and multiple products in crossed aldol reactions are common issues.[1] The primary causes are often related to self-condensation of the enolizable ketone and competing side reactions.
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Self-Condensation: The ketone can react with itself, creating β-hydroxy ketones (ketols) and their dehydrated analogues as significant impurities.
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Cannizzaro Reaction: If you are using very strong basic conditions and your substituted benzaldehyde has no α-hydrogens, it can undergo a disproportionation reaction (the Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid, consuming your starting material.[2][3]
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Reaction Reversibility: The initial aldol addition is often reversible. If the subsequent dehydration step to the α,β-unsaturated product is slow, the equilibrium may not favor the desired product. Applying heat can promote the dehydration (condensation) step.[1]
Q2: How can I minimize the formation of side products in my aldol condensation?
A2: Optimizing reaction conditions is key to minimizing side products.
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Order of Addition: Add the substituted benzaldehyde to the mixture of the ketone and the base. This ensures that the enolate, once formed, has a high concentration of the aldehyde to react with, minimizing its self-condensation.
-
Choice of Reactants: The Claisen-Schmidt condensation works best when the aldehyde component is non-enolizable (like benzaldehyde and its derivatives), which prevents its self-condensation.[1]
-
Temperature Control: The initial aldol addition is typically performed at a low temperature to control the reaction rate and minimize side reactions. Gentle heating is then applied to drive the dehydration to completion.[1]
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Base Concentration: Use a catalytic amount of a suitable base (e.g., dilute NaOH or KOH). Excessively high base concentrations can promote the Cannizzaro reaction as a significant side pathway.[2][4]
Troubleshooting Flowchart: Low Yield in Aldol Condensation
Caption: Troubleshooting workflow for aldol condensation reactions.
Section 2: Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes. However, it is infamous for producing a stoichiometric amount of triphenylphosphine oxide (Ph₃P=O), a byproduct that is often difficult to remove.[5]
Frequently Asked Questions (FAQs)
Q1: My primary challenge with the Wittig reaction is removing the triphenylphosphine oxide byproduct. What are the most effective methods?
A1: The removal of triphenylphosphine oxide is a classic problem in Wittig synthesis due to its physical properties, such as being a high-boiling solid with variable solubility.[5] Several strategies can be employed:
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Column Chromatography: This is a very common and generally effective method for separating a wide range of alkene products from Ph₃P=O.[5]
-
Crystallization: If your desired alkene is a solid, recrystallization can be effective, as the byproduct may have different solubility properties.[5]
-
Precipitation: Triphenylphosphine oxide is poorly soluble in nonpolar solvents like hexane or ether. You can often precipitate the byproduct by concentrating the reaction mixture and triturating with one of these solvents, while your product remains in solution.[5]
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Horner-Wadsworth-Emmons (HWE) Reaction: As a preventative measure, consider using the HWE modification. This reaction uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble and easily removed by an aqueous extraction.[5]
Q2: My Wittig reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.[5][6]
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Non-Stabilized Ylides: Ylides with simple alkyl substituents (e.g., from methyl or ethyltriphenylphosphonium salts) are reactive and typically lead to the kinetic (Z)-alkene as the major product.[7]
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Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., a carbonyl or ester) are more stable. They react more slowly and reversibly, leading to the thermodynamically favored (E)-alkene as the major product.[7][8]
To control the outcome, select the appropriate ylide for your desired stereoisomer. For non-stabilized ylides, using salt-free conditions can further enhance the selectivity for the (Z)-alkene.
Data Presentation: Ylide Type vs. Stereoselectivity
| Ylide Type | R Group on Ylide | Typical Major Product | E/Z Ratio (Representative) |
| Non-Stabilized | -CH₃, -CH₂CH₃ | (Z)-alkene | 10:90 |
| Semi-Stabilized | -CH₂Ph, -CH=CH₂ | Mixture | ~50:50 |
| Stabilized | -CO₂Et, -CN, -C(O)R | (E)-alkene | >95:5 |
Reaction Pathway: Factors in Wittig Stereoselectivity
Caption: Factors influencing E/Z selectivity in the Wittig reaction.
Section 3: General Base-Catalyzed Reactions & The Cannizzaro Side Reaction
Many reactions with substituted benzaldehydes are performed under basic conditions. For aldehydes lacking α-hydrogens, the Cannizzaro reaction is a critical potential side reaction to consider.
Frequently Asked Questions (FAQs)
Q1: I am attempting a base-catalyzed reaction with 4-methoxybenzaldehyde, but I'm isolating significant amounts of 4-methoxybenzyl alcohol and 4-methoxybenzoic acid. What is happening?
A1: You are observing the Cannizzaro reaction.[2] This reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde.[9] One molecule is reduced to the corresponding primary alcohol, and the other is oxidized to the carboxylic acid (as its salt).[2][9] It occurs under strongly alkaline conditions with aldehydes that do not have α-hydrogens, such as most substituted benzaldehydes.[4]
Q2: How can I prevent the Cannizzaro reaction from competing with my desired reaction?
A2: To suppress the Cannizzaro reaction, you need to manage the reaction conditions carefully.
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Base Strength and Concentration: The Cannizzaro reaction kinetics are typically second order in aldehyde and first or second order in base.[4] Therefore, using a weaker base or reducing the concentration of a strong base can significantly slow down this side reaction.
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Temperature: Like many reactions, the Cannizzaro reaction is accelerated by heat. Running your primary reaction at the lowest effective temperature can help minimize it.
-
Substrate Reactivity: If your desired reaction is slow, the Cannizzaro reaction has more opportunity to occur. Ensure your other reagents are of high quality and that the primary reaction proceeds efficiently.[10] In some cases, a "crossed" Cannizzaro reaction can be used strategically by adding formaldehyde, which is more reactive and acts as a sacrificial reductant, to prevent the disproportionation of a more valuable aldehyde.[4]
Data Presentation: Effect of Base on Cannizzaro Reaction
| Benzaldehyde Derivative | Base Condition | Desired Reaction | Cannizzaro Products Yield |
| Benzaldehyde | Dilute NaOH (cat.), RT | Aldol Condensation | < 5% |
| Benzaldehyde | 50% KOH, Heat | (Intended) Cannizzaro | > 90% (50% alcohol, 50% acid)[2] |
| 4-Nitrobenzaldehyde | K₂CO₃, DMF, RT | Nucleophilic Substitution | < 2% |
| 4-Nitrobenzaldehyde | Conc. NaOH, 100°C | Competing Reaction | Significant Formation |
Note: Data is representative and illustrates general principles. Actual yields vary with specific substrates and conditions.
Section 4: Experimental Protocols
Protocol 1: Synthesis of Dibenzalacetone (Claisen-Schmidt Condensation)
This protocol describes the synthesis of dibenzalacetone from benzaldehyde and acetone.
-
Reagent Preparation: In a 250 mL flask, prepare a solution of 10 g of sodium hydroxide in 100 mL of water and 80 mL of ethanol. Cool this solution in an ice bath to approximately 15-20°C.
-
Reaction Setup: In a separate flask, prepare a mixture of 10.6 g (0.1 mol) of benzaldehyde and 2.9 g (0.05 mol) of acetone.
-
Addition: While stirring the cooled NaOH solution vigorously, add the benzaldehyde-acetone mixture dropwise over a period of 30 minutes. Maintain the temperature below 25°C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for another 30 minutes. A yellow precipitate of dibenzalacetone will form.
-
Workup and Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water until the washings are neutral to litmus paper.
-
Allow the crude product to air dry.
-
Recrystallize the crude product from ethanol to obtain pure, pale-yellow crystals of dibenzalacetone.
-
Protocol 2: General Procedure for Removal of Aldehyde Impurities via Bisulfite Adduct Formation
This protocol is useful for purifying a reaction mixture containing an unreacted substituted benzaldehyde.[11]
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent like tetrahydrofuran (THF) or methanol.[11]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the mixture and shake vigorously for 10-15 minutes. The aldehyde will form a charged bisulfite adduct.[12]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and additional water to the flask. Shake and separate the layers in a separatory funnel.
-
Separation: The non-aldehydic organic products will remain in the organic layer. The water-soluble bisulfite adduct of the aldehyde will be in the aqueous layer.[11]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the purified product, now free of the aldehyde impurity.
-
(Optional) Aldehyde Recovery: To recover the aldehyde, the aqueous layer can be treated with a strong base (e.g., NaOH) to reverse the adduct formation, followed by extraction with an organic solvent.[11]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reagents - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. Workup [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity in Aldehyde Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in controlling and improving the regioselectivity of reactions involving aldehydes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomers in my reaction?
A1: Poor regioselectivity in aldehyde reactions is often due to a combination of electronic and steric factors influencing the reaction pathway. For aldehydes with α-hydrogens, the formation of different enolates (kinetic vs. thermodynamic) can lead to a mixture of products. In reactions with α,β-unsaturated aldehydes, the nucleophile can attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition).
Q2: What is the difference between kinetic and thermodynamic control of enolate formation?
A2: When an unsymmetrical aldehyde is deprotonated, two different enolates can form.
-
Kinetic enolate: This enolate is formed faster by removing the less sterically hindered α-proton. It is favored by strong, bulky bases at low temperatures.
-
Thermodynamic enolate: This enolate is more stable, usually because it has a more substituted double bond. It is favored by weaker bases at higher temperatures, which allows for equilibrium to be established.
The choice of reaction conditions will determine which enolate is predominantly formed, thus controlling the regioselectivity of subsequent reactions.
Q3: How can I favor the formation of the kinetic enolate?
A3: To favor the kinetic enolate, you should use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) in an aprotic solvent such as THF at low temperatures (e.g., -78 °C).[1][2] These conditions ensure that the deprotonation is rapid, quantitative, and irreversible.[1]
Q4: How can I favor the formation of the thermodynamic enolate?
A4: To favor the more stable thermodynamic enolate, use a weaker base (e.g., sodium ethoxide) in a protic solvent (e.g., ethanol) at room temperature or higher. These conditions allow the initially formed kinetic enolate to equilibrate to the more stable thermodynamic enolate.
Q5: In reactions with α,β-unsaturated aldehydes, how do I control for 1,2- versus 1,4-addition?
A5: The regioselectivity of nucleophilic addition to α,β-unsaturated aldehydes is largely determined by the nature of the nucleophile.
-
1,2-Addition (Direct Addition): This is favored by "hard" nucleophiles, such as Grignard reagents and organolithium compounds. The reaction is typically faster and is considered to be under kinetic control.
-
1,4-Addition (Conjugate Addition): This is favored by "soft" nucleophiles, like Gilman (organocuprate) reagents, amines, and thiols. This pathway leads to the more thermodynamically stable product.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Crossed Aldol Condensation
Symptoms:
-
Formation of a complex mixture of products.
-
Significant amounts of self-condensation byproducts.
-
Low yield of the desired crossed-aldol product.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Both reactants are enolizable. | If both aldehydes have α-hydrogens, a mixture of four products (two self-condensation and two crossed-aldol) is possible. | Use one aldehyde that is non-enolizable (e.g., benzaldehyde, formaldehyde) to act solely as the electrophile. |
| Similar reactivity of reactants. | If both aldehydes have similar reactivity, it is difficult to control which acts as the nucleophile and which as the electrophile. | Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate. |
| Self-condensation of the enolizable aldehyde. | The enolate of one aldehyde reacts with another molecule of the same aldehyde before reacting with the desired partner. | Slowly add the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base. This keeps the concentration of the enolizable species low, minimizing self-condensation. |
| Equilibration of reactants and products. | Under thermodynamic conditions, the reaction can be reversible, leading to a mixture of products. | Employ a directed aldol strategy by pre-forming the enolate of one aldehyde using a strong, non-nucleophilic base (e.g., LDA) at low temperature (-78 °C) before adding the second aldehyde. |
Issue 2: Undesired Regioisomer in Hydroformylation of Terminal Alkenes
Symptoms:
-
Formation of a high proportion of the branched aldehyde instead of the desired linear aldehyde (or vice-versa).
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Inappropriate ligand for the catalyst. | The steric and electronic properties of the phosphine ligands on the rhodium or cobalt catalyst are the primary determinants of regioselectivity. | For linear aldehydes , use bulky phosphine ligands with a large bite angle (e.g., Xantphos, BISBI). For branched aldehydes , smaller, more electron-donating ligands are often preferred. |
| Sub-optimal reaction conditions. | Temperature and pressure can influence the regioselectivity of hydroformylation. | High CO pressure generally favors the formation of the linear aldehyde. Reaction temperature can also be optimized to improve selectivity. |
| Isomerization of the starting alkene. | The catalyst can sometimes isomerize the terminal alkene to an internal alkene, which then undergoes hydroformylation to give a branched product. | Use a catalyst system known to have low isomerization activity. Lower reaction temperatures can also help to suppress isomerization. |
Quantitative Data on Regioselectivity
Table 1: Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation of 1-Octene
| Ligand | Linear:Branched Ratio | Reference |
| PPh₃ | 2-4 : 1 | General textbook values |
| P(OPh)₃ | 1 : 1 | General textbook values |
| BISBI | >98 : 2 | Casey, C. P., et al. J. Am. Chem. Soc.1992 , 114, 5535-5543 |
| Xantphos | >98 : 2 | Kranenburg, M., et al. Organometallics1995 , 14, 3081-3089 |
Table 2: Regioselectivity of Grignard Reagent Addition to Cinnamaldehyde
| Grignard Reagent | Solvent | Temperature (°C) | 1,2-Addition Product (%) | 1,4-Addition Product (%) |
| MeMgBr | THF | 0 | 98 | 2 |
| PhMgBr | THF | 0 | 95 | 5 |
| t-BuMgCl | THF | 0 | 10 | 90 |
| MeMgBr + CuI (cat.) | THF | 0 | <5 | >95 |
Note: Data is illustrative and compiled from typical results in organic chemistry literature.
Key Experimental Protocols
Protocol 1: Directed Aldol Reaction via Kinetic Enolate Formation
This protocol describes the regioselective reaction of 2-heptanone with benzaldehyde to form the product of kinetic enolate attack.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
2-Heptanone
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add diisopropylamine (1.1 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add 2-heptanone (1.0 eq) dropwise to the LDA solution, again keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.
-
-
Aldol Addition:
-
Add benzaldehyde (1.0 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: Regioselective Hydroformylation of a Terminal Olefin to a Linear Aldehyde
This protocol describes the rhodium-catalyzed hydroformylation of 1-octene to nonanal using a Xantphos-type ligand.
Materials:
-
[Rh(acac)(CO)₂] (catalyst precursor)
-
Xantphos (ligand)
-
1-Octene (substrate)
-
Toluene, anhydrous and degassed
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet/outlet
Procedure:
-
Catalyst Preparation:
-
In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] (0.01 mol%) and Xantphos (0.02 mol%).
-
Add anhydrous, degassed toluene to dissolve the catalyst precursor and ligand.
-
-
Reaction Setup:
-
Add 1-octene to the autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
-
Hydroformylation:
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the pressure by feeding syngas as it is consumed.
-
Monitor the reaction progress by GC analysis of aliquots.
-
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Remove the reaction mixture.
-
-
Purification:
-
The product can be purified by distillation under reduced pressure.
-
Visualizations
References
Technical Support Center: Handling Halogenated Aromatic Aldehydes
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of halogenated aromatic aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with halogenated aromatic aldehydes?
A1: Halogenated aromatic aldehydes are a class of organic compounds that can present several hazards. They are often toxic and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Some may also be combustible. It is crucial to consult the Safety Data Sheet (SDS) for the specific compound you are working with to understand its unique hazard profile.
Q2: What immediate actions should I take in case of skin or eye contact?
A2: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[1] For eye contact, flush the eyes with copious amounts of water for several minutes. In both instances, seek prompt medical attention and have the chemical's SDS readily available.
Q3: How should I properly store halogenated aromatic aldehydes?
A3: These compounds should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[3][4][5] Ensure the container is tightly closed. It is recommended to store them in dedicated and clearly labeled cabinets.[3][6]
Q4: What is the correct procedure for disposing of waste containing halogenated aromatic aldehydes?
A4: Waste containing halogenated aromatic aldehydes is considered hazardous waste.[7] It must be collected in designated, properly labeled, leak-proof containers.[7] Halogenated organic wastes should be segregated from non-halogenated waste streams.[4][7] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
Troubleshooting Guides
Problem: I smell a strong, irritating odor in the lab.
-
Possible Cause: A container of a halogenated aromatic aldehyde may not be properly sealed, or a small spill may have occurred.
-
Solution:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a respirator if necessary.
-
Check all containers of halogenated aromatic aldehydes to ensure they are tightly closed.
-
Visually inspect the work area, including benchtops and fume hoods, for any signs of a spill.
-
If a spill is found, follow the appropriate spill cleanup procedure outlined below.
-
Increase ventilation in the area by opening sashes on fume hoods.
-
If the odor persists and the source cannot be identified, evacuate the area and contact your EHS office.
-
Problem: I noticed discoloration or crystal formation in a container of a halogenated aromatic aldehyde.
-
Possible Cause: The compound may be degrading or reacting over time. Some aldehydes can oxidize to form carboxylic acids.
-
Solution:
-
Do not use the chemical.
-
Consult the SDS for information on chemical stability and potential hazardous decomposition products.
-
Contact your EHS office or a chemical safety expert for guidance on how to safely handle and dispose of the degraded material.
-
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling Halogenated Aromatic Aldehydes
| PPE Category | Recommended Equipment | Key Considerations |
| Eye and Face | Chemical splash goggles or safety glasses with side shields. A face shield should be worn over safety glasses when there is a significant risk of splashing.[1][8][9][10] | Ensure a proper fit to prevent any gaps where chemicals could enter. |
| Hand | Chemically resistant gloves (e.g., nitrile, butyl rubber).[1] Avoid latex gloves as they may not provide adequate protection.[1][8] | Consult the glove manufacturer's compatibility chart for the specific halogenated aromatic aldehyde being used.[9] Change gloves immediately if they become contaminated. |
| Body | A lab coat, buttoned completely.[9] For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.[8] | Clothing worn under the lab coat should cover the legs (long pants). Avoid shorts or skirts. |
| Footwear | Closed-toe and closed-heel shoes made of a non-porous material.[8][9] | Do not wear sandals, perforated shoes, or cloth sneakers in the laboratory. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient or during a large spill, a respirator may be necessary.[1][9] | The type of respirator and cartridge should be selected based on the specific chemical and its concentration. A formal respiratory protection program, including fit testing and training, is required for respirator use.[9] |
Experimental Protocols
Protocol 1: Small Spill Cleanup Procedure (<100 mL in a fume hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Proper PPE: Don the appropriate PPE as outlined in Table 1, including double-gloving.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.[11][12][13]
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.[12]
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, leak-proof hazardous waste container.[12][14]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Be aware of the flammability of the solvent.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and cleaning cloths, must be placed in the hazardous waste container.
-
Report the Incident: Report the spill to your supervisor and EHS office as per your institution's policy.
Protocol 2: General Handling and Dispensing
-
Review Safety Information: Before beginning work, review the SDS for the specific halogenated aromatic aldehyde.
-
Work in a Controlled Area: Conduct all manipulations of these compounds inside a certified chemical fume hood to minimize inhalation exposure.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.
-
Grounding: When transferring larger quantities of flammable liquids, ensure that containers are properly grounded to prevent static discharge.
-
Dispensing: Use a funnel or other appropriate dispensing aid to minimize the risk of spills.
-
Container Sealing: After dispensing, securely seal the container to prevent the release of vapors.
-
Clean Up: Clean any minor drips or contamination on the exterior of the container and the work surface immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Mandatory Visualization
Caption: Workflow for Safe Handling of Halogenated Aromatic Aldehydes.
References
- 1. homework.study.com [homework.study.com]
- 2. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. healthsafety.vcu.edu [healthsafety.vcu.edu]
- 6. chapman.edu [chapman.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. cdc.gov [cdc.gov]
- 9. ehs.ucsf.edu [ehs.ucsf.edu]
- 10. uah.edu [uah.edu]
- 11. chemkleancorp.com [chemkleancorp.com]
- 12. jk-sci.com [jk-sci.com]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
Technical Support Center: Scaling Up the Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the multi-step synthesis and scale-up of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
A1: The most viable synthetic route involves a two-step process:
-
Synthesis of the starting material: 1,3-dichloro-5-(trifluoromethoxy)benzene is prepared from a suitable precursor, typically through the trifluoromethoxylation of 3,5-dichlorophenol.
-
Formylation: A formyl group is introduced into the 1,3-dichloro-5-(trifluoromethoxy)benzene molecule using a Vilsmeier-Haack reaction to yield the final product.
Q2: Why is the Vilsmeier-Haack reaction the preferred method for the formylation step?
A2: The Vilsmeier-Haack reaction is a well-established and versatile method for formylating aromatic compounds.[1] It is generally effective for electron-rich arenes.[2] Although 1,3-dichloro-5-(trifluoromethoxy)benzene is an electron-deficient substrate, the Vilsmeier-Haack reaction can be driven to completion under more forcing conditions, making it a suitable choice for this transformation.
Q3: What are the main challenges in scaling up this synthesis?
A3: The primary challenges include:
-
Synthesis of the trifluoromethoxylated starting material: The reagents for trifluoromethoxylation can be expensive and require careful handling.
-
Low reactivity of the starting material in the formylation step: The presence of two electron-withdrawing chlorine atoms and a trifluoromethoxy group deactivates the aromatic ring, potentially leading to low yields and requiring harsh reaction conditions.
-
Purification of the final product: The presence of isomers and other impurities may necessitate multi-step purification procedures at a larger scale.
Synthesis Pathway Overview
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dichloro and 3,4-Dichloro Aromatic Isomers
For Researchers, Scientists, and Drug Development Professionals
Published: December 2025
This guide provides a comprehensive comparison of the chemical reactivity of 2,6-dichloro and 3,4-dichloro substituted aromatic compounds. Understanding the distinct reactivity profiles conferred by the isomeric positioning of chlorine atoms is paramount for the rational design of synthetic routes in medicinal chemistry, agrochemicals, and materials science. This document delves into the electronic and steric factors governing their behavior in key chemical transformations, supported by experimental data and detailed methodologies.
Core Principles: Electronic and Steric Effects
The reactivity of a substituted aromatic ring is primarily governed by the interplay of electronic and steric effects. In dichlorinated aromatic compounds, these factors are highly dependent on the positions of the chlorine atoms relative to the reaction center.
-
Electronic Effects : Chlorine atoms exert a dual electronic influence: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+R) from their lone pairs.[1][2] The inductive effect deactivates the aromatic ring towards electrophilic attack by reducing its electron density.[3][4] Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr). The resonance effect, while weaker, increases electron density at the ortho and para positions, which can influence the regioselectivity of certain reactions.[5]
-
Steric Hindrance : This non-bonding interaction arises from the spatial arrangement of atoms.[6] The 2,6-dichloro isomer, with two chlorine atoms flanking the C1 and C3 positions, presents significant steric bulk.[7] This can hinder the approach of reagents to adjacent reaction sites, slowing down reaction rates or influencing selectivity.[8][9] The 3,4-dichloro isomer experiences considerably less steric hindrance around the C2 and C5 positions.
Caption: Influence of isomer structure on steric and electronic properties.
Comparative Reactivity in Key Transformations
The differences in electronic and steric profiles lead to distinct reactivity patterns in various chemical reactions. The following sections use dichloropyridines as a primary example, as the electron-withdrawing pyridine nitrogen atom accentuates the reactivity differences relevant to drug discovery.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridines.[10] The reaction proceeds through a negatively charged Meisenheimer intermediate, and its stability governs the reaction rate.[11]
-
2,6-Dichloropyridine : The chlorine atoms are at positions activated by the ring nitrogen (ortho), making them highly susceptible to nucleophilic displacement.[10] The symmetrical nature of the molecule means that mono-substitution yields a single product. However, the introduction of an electron-donating nucleophile deactivates the ring, making the second substitution more challenging.[11]
-
3,4-Dichloropyridine : In this isomer, the chlorine at the C4 position is significantly more reactive towards nucleophiles than the C3 chlorine. This is because nucleophilic attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative ring nitrogen, a stabilizing arrangement.[11][12] The C3 position is meta to the nitrogen, a much less activated position for SNAr.[10]
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Isomer | Reactive Position(s) | Relative Reactivity | Key Considerations |
| 2,6-Dichloropyridine | C2 and C6 (equivalent) | High | Symmetrical mono-substitution. Di-substitution is challenging due to ring deactivation after the first step.[11] |
| 3,4-Dichloropyridine | C4 >> C2 | High (at C4) | Highly regioselective for the C4 position due to stabilization of the Meisenheimer intermediate by the ring nitrogen.[11][12] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are powerful tools for forming carbon-carbon bonds.[13][14] Here, both electronic properties and steric hindrance at the site of C-Cl bond oxidative addition play crucial roles.
-
2,6-Dichloropyridine : Due to steric hindrance, the oxidative addition of the palladium catalyst can be slower compared to less crowded isomers. However, its symmetry simplifies mono-functionalization. Achieving high yields often requires robust catalytic systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step.[15]
-
3,4-Dichloropyridine : The two chlorine atoms are in electronically and sterically distinct environments. The C4 position is generally more electron-deficient, but the C2 position is less sterically hindered. The selectivity can often be tuned by the choice of catalyst, ligands, and reaction conditions. In many cases, coupling occurs preferentially at the less hindered C2 position, especially with bulky boronic acids.
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
| Isomer | Typical Reaction Site | Catalyst System | General Outcome & Notes |
| 2,6-Dichloropyridine | C2 or C6 | Pd(OAc)₂ / SPhos | Less reactive than bromo- or iodo-analogs, requiring more robust catalysts. Good for selective mono-functionalization.[15] |
| 3,4-Dichloropyridine | C2 or C4 (condition dependent) | Pd(PPh₃)₄ or PdCl₂(dppf) | Site-selectivity can be challenging to control and depends heavily on the catalyst, ligand, and coupling partner.[16] |
Experimental Protocols
The following are generalized protocols for key reactions discussed. Researchers should optimize conditions for their specific substrates.
Protocol: Nucleophilic Aromatic Substitution of a Dichloropyridine
This protocol outlines a general procedure for the amination of a dichloropyridine isomer.
-
Reagent Preparation : In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine the dichloropyridine (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition : Add a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Reaction : Heat the mixture to the required temperature (typically 80-150 °C). The reaction can also be performed using microwave irradiation for accelerated rates.
-
Monitoring : Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.[11]
Caption: Generalized workflow for nucleophilic aromatic substitution.
Protocol: Suzuki-Miyaura Coupling of a Dichloropyridine
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the dichloropyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv.).
-
Catalyst Addition : Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition : Add the degassed solvent system (e.g., dioxane/water 4:1 or toluene).[15]
-
Reaction : Stir the reaction mixture at the specified temperature (typically 80-120 °C).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification : Combine the organic layers, wash, dry, and concentrate. Purify the crude product by column chromatography.[15]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The isomeric position of chlorine atoms on an aromatic ring profoundly dictates chemical reactivity. The 2,6-dichloro isomer is characterized by high steric hindrance and symmetrically activated positions, making it a useful substrate for controlled mono-functionalization in SNAr reactions, though often requiring forcing conditions in cross-coupling. In contrast, the 3,4-dichloro isomer exhibits pronounced regioselectivity, particularly in SNAr reactions, where the C4 position is highly activated. This detailed understanding of their distinct steric and electronic profiles is essential for chemists to predict reaction outcomes and strategically design efficient syntheses for complex target molecules.
References
- 1. In electrophilic aromatic substitution reaction of class 12 chemistry CBSE [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. quora.com [quora.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Comparative Analysis of the Biological Activities of Benzaldehyde Derivatives: A Focus on Schiff Bases and Hydrazones
A detailed examination of the therapeutic potential of Schiff base and hydrazone derivatives of substituted benzaldehydes, offering insights for researchers and drug development professionals. While specific data on 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde derivatives remains limited in publicly available literature, this guide provides a comparative overview of structurally related compounds, highlighting their promising anticancer and antimicrobial properties.
Introduction
Substituted benzaldehydes serve as versatile scaffolds in medicinal chemistry, with their derivatives exhibiting a wide spectrum of biological activities. The formation of Schiff bases (imines) and hydrazones from the condensation of benzaldehydes with primary amines and hydrazines, respectively, has yielded compounds with significant therapeutic potential. These derivatives have garnered considerable interest for their anticancer and antimicrobial properties. This guide compares the biological activities of various Schiff base and hydrazone derivatives of substituted benzaldehydes, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform future drug discovery efforts.
Anticancer Activity of Schiff Base Derivatives
Schiff bases derived from substituted benzaldehydes have demonstrated notable efficacy against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of selected Schiff base derivatives against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Carbon Dot-based Schiff Bases | Terephthalaldehyde-derived | GL261 (Glioma) | 17.9 µg/mL | [1] |
| U251 (Glioma) | 14.9 µg/mL | [1] | ||
| Phenolic Schiff Bases | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa (Cervical) | Micromolar range | [2] |
| MCF-7 (Breast) | Micromolar range | [2] | ||
| 2,4-dihydroxy benzaldehyde Schiff Base | Derivative 13 | PC3 (Prostate) | 4.85 | [3] |
| Derivative 5 | PC3 (Prostate) | 7.43 | [3] | |
| Derivative 6 | PC3 (Prostate) | 7.15 | [3] | |
| 2,4-Dichloro-6-(p-tolylimino-methyl)-phenol Metal Complexes | Schiff base ligand and its transition metal complexes | Human breast carcinoma | Good to high activity | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Schiff base derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]
Signaling Pathway: Induction of Apoptosis by Schiff Bases
Caption: Proposed mechanism of apoptosis induction by Schiff base derivatives.
Antimicrobial Activity of Hydrazone Derivatives
Hydrazone derivatives of substituted benzaldehydes have emerged as a significant class of antimicrobial agents, demonstrating activity against a broad spectrum of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Comparative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of selected hydrazone derivatives against various microbial strains.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1,2,3-Triazole Hydrazones | Sulfonyl-containing derivative | Staphylococcus aureus | Not specified, but highly effective | [6] |
| Bacillus subtilis | Not specified, but highly effective | [6] | ||
| 2,4-Dichloro moiety Hydrazones | Hydrazone derivative | Proteus mirabilis | 12.5 | [7] |
| Staphylococcus aureus | 25 | [7] | ||
| Campylobacter fetus | 25 | [7] | ||
| Methicillin-resistant S. aureus (MRSA) | 25 | [7] | ||
| Isonicotinic Acid Hydrazide-Hydrazones | Derivative 15 | Gram-positive bacteria | 1.95 - 7.81 | [8] |
| Pyrimidine Hydrazones | Derivative 29 | Various bacteria and fungi | 31.25 - 250 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The hydrazone derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
Caption: General workflow for the synthesis and antimicrobial screening of hydrazone derivatives.
Conclusion and Future Directions
While direct biological data on derivatives of this compound is not extensively reported, the comparative analysis of structurally similar Schiff bases and hydrazones reveals their significant potential as anticancer and antimicrobial agents. The ease of synthesis and the tunability of their chemical structures make them attractive candidates for further investigation. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to explore their therapeutic promise. Elucidating their precise mechanisms of action and structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates.
References
- 1. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. ijlpr.com [ijlpr.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.hu [epa.hu]
- 7. discoveryjournals.org [discoveryjournals.org]
- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.sruc.ac.uk [pure.sruc.ac.uk]
analytical methods for the validation of chlorinated phenols
A Comparative Guide to Analytical Methods for the Validation of Chlorinated Phenols
For researchers, scientists, and drug development professionals engaged in the analysis of chlorinated phenols, the selection of an appropriate and validated analytical method is paramount. Chlorinated phenols are a class of compounds with significant environmental and health implications, necessitating accurate and reliable quantification. This guide provides an objective comparison of the two most prevalent analytical techniques for the validation of chlorinated phenols: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of these methods is evaluated based on key validation parameters, supported by detailed experimental protocols.
Comparison of Analytical Method Performance
The choice between GC-MS and HPLC-UV for the analysis of chlorinated phenols depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific chlorinated phenol congeners of interest. GC-MS generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[1][2] HPLC-UV is a robust and versatile technique that is well-suited for the analysis of a wide range of chlorophenols without the need for derivatization.[2]
Quantitative Performance Data
The following tables summarize the typical performance characteristics of GC-MS and HPLC-UV for the analysis of selected chlorinated phenols. These values are representative and may vary depending on the specific instrumentation, analytical conditions, and sample matrix.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Precision (RSD %) |
| 2-Chlorophenol | 0.005 - 0.1[3] | 0.015 - 0.3 | 70 - 110 | < 15 |
| 2,4-Dichlorophenol | 0.005 - 0.1[3] | 0.015 - 0.3 | 75 - 115 | < 15 |
| 2,4,6-Trichlorophenol | 0.005 - 0.1[3] | 0.015 - 0.3 | 80 - 120 | < 10 |
| Pentachlorophenol | 0.01 - 0.5 | 0.03 - 1.5 | 60 - 110 | < 20 |
Table 2: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Performance Data
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Precision (RSD %) |
| 2-Chlorophenol | 0.5 - 10 | 1.5 - 30 | 85 - 110[4] | < 10 |
| 2,4-Dichlorophenol | 10 - 22[5] | 30 - 66 | 90 - 105[5] | < 5[5] |
| 2,4,6-Trichlorophenol | 0.5 - 15 | 1.5 - 45 | 87 - 108[4] | < 10 |
| Pentachlorophenol | 1 - 20 | 3 - 60 | 80 - 115 | < 15 |
Experimental Workflows and Logical Relationships
A crucial step in the validation of analytical methods is a well-defined workflow. The following diagram illustrates a general workflow for the analysis of chlorinated phenols, from sample collection to data analysis.
Caption: A generalized workflow for the analysis of chlorinated phenols.
The following diagram illustrates the key validation parameters assessed during method development and validation.
Caption: Key parameters for analytical method validation.
Detailed Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the principles of U.S. EPA Method 528 for the determination of phenols in drinking water.[1][6][7]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass bottle. If residual chlorine is present, dechlorinate with sodium sulfite. Acidify the sample to a pH of less than 2 with hydrochloric acid.[7]
-
SPE Cartridge Conditioning: Condition a polystyrene-divinylbenzene (PS-DVB) SPE cartridge by passing 3 mL of dichloromethane, followed by 3 mL of methanol, and finally 3 mL of reagent water (pH < 2).[8]
-
Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: After loading, dry the cartridge by purging with nitrogen gas for 10 minutes.
-
Elution: Elute the trapped analytes from the cartridge with 5-10 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. Derivatization (Acetylation)
-
To the 1 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of a 10% sodium chloride solution and vortex for 1 minute.
-
Extract the acetylated derivatives with 1 mL of hexane.
3. GC-MS Analysis
-
Injection: Inject 1 µL of the hexane extract into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Oven Temperature Program: Initial temperature of 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).[1]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[1]
-
Injector: Splitless mode at 275°C.[1]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
-
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general procedure for the analysis of chlorinated phenols in water samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Follow the same sample collection, preservation, SPE cartridge conditioning, sample loading, and cartridge drying steps as described for the GC-MS method.
-
Elution: Elute the trapped analytes from the cartridge with 5 mL of methanol or acetonitrile.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. HPLC-UV Analysis
-
Injection: Inject 20 µL of the concentrated extract into the HPLC system.
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
-
UV Detector:
Conclusion
Both GC-MS and HPLC-UV are powerful and reliable techniques for the validation of chlorinated phenols. GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and confirmatory purposes.[2] However, it requires a derivatization step, which can add to the sample preparation time and complexity. HPLC-UV is a more direct and often faster method for a wide range of chlorinated phenols, particularly at higher concentration levels.[2] The choice of method should be based on the specific analytical requirements, including the target analytes, detection limits, sample matrix, and available instrumentation. Proper method validation is crucial to ensure the accuracy and reliability of the analytical results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. asianpubs.org [asianpubs.org]
- 6. epa.gov [epa.gov]
- 7. NEMI Method Summary - 528 [nemi.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scirp.org [scirp.org]
A Comparative Analysis of Trifluoromethyl and Trifluoromethoxy Groups in Drug Design
A deep dive into the physicochemical and pharmacokinetic properties of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) substituted compounds reveals nuanced differences that are critical for modern drug discovery and development. While both fluorine-containing moieties are instrumental in enhancing drug-like properties, their distinct electronic and lipophilic characteristics offer a versatile toolkit for medicinal chemists to fine-tune the metabolic stability, membrane permeability, and biological activity of potential therapeutic agents.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are among the most common fluorine-containing substituents used to enhance metabolic stability and influence other key pharmacological parameters. Although often considered interchangeable, a closer examination of their properties reveals significant differences that can be leveraged for rational drug design.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The subtle yet significant differences in the electronic and lipophilic nature of -CF3 and -OCF3 groups can profoundly impact a molecule's behavior.
Lipophilicity
The trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group. This is quantified by the Hansch lipophilicity parameter (π), where a more positive value indicates greater lipophilicity. The Hansch π value for the -OCF3 group is +1.04, while for the -CF3 group it is +0.88.[1] This increased lipophilicity of the -OCF3 group can be advantageous for enhancing membrane permeability and, in some cases, improving binding affinity to hydrophobic pockets of target proteins.
Table 1: Comparison of Lipophilicity (logP) for Phenyl Analogs
| Parent Compound | -H (logP) | -CF3 (logP) | -OCF3 (logP) | ΔlogP (H → CF3) | ΔlogP (H → OCF3) |
| Benzene | 2.13 | 2.86 | 3.24 | +0.73 | +1.11 |
| Anisole | 2.11 | - | 3.15 | - | +1.04 |
| Toluene | 2.73 | 3.42 | - | +0.69 | - |
Note: logP values are experimentally determined or calculated and can vary slightly depending on the method.
Electronic Effects
Both the -CF3 and -OCF3 groups are strongly electron-withdrawing, which can significantly influence the pKa of nearby functional groups and the reactivity of aromatic rings. However, their electronic effects are a composite of inductive and resonance effects, which differ between the two. The -CF3 group is a strong -I (inductive) and weak -R (resonance) withdrawing group, while the -OCF3 group is also a strong -I withdrawing group but can act as a weak +R (donating) group due to the oxygen lone pairs, although this effect is diminished by the fluorine atoms. These differences are reflected in their Hammett constants (σ), which quantify the electronic influence of a substituent on a reaction center.
Table 2: Hammett Constants (σ) for -CF3 and -OCF3 Substituents on a Benzene Ring
| Substituent | σ_meta_ | σ_para_ |
| -CF3 | 0.43 | 0.54 |
| -OCF3 | 0.38 | 0.35 |
Data sourced from established Hammett constant tables.
Impact on Pharmacokinetic Properties
The choice between a -CF3 and an -OCF3 group can have significant consequences for a drug's metabolic stability and membrane permeability.
Metabolic Stability
The high strength of the carbon-fluorine (C-F) bond in both -CF3 and -OCF3 groups makes them highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This "metabolic blocking" effect can lead to a longer drug half-life and improved bioavailability. While both groups are effective metabolic blockers, the specific context of the molecule determines which may be more advantageous.
Table 3: Comparative Metabolic Stability Data (Illustrative)
| Compound Pair | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent Drug-CH3 | 15 | 150 |
| Analog-CF3 | > 120 | < 5 |
| Analog-OCF3 | > 120 | < 5 |
This table presents illustrative data. Actual values are highly dependent on the specific molecular scaffold and the metabolic pathways involved.
Membrane Permeability
Membrane permeability is a critical factor for oral absorption and distribution to target tissues. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. The lipophilicity of a compound is a major determinant of its passive diffusion across cell membranes. Given that the -OCF3 group is more lipophilic than the -CF3 group, it is often expected to confer higher membrane permeability. However, other factors such as molecular size, shape, and the potential for interaction with efflux transporters like P-glycoprotein (P-gp) also play a crucial role.
Table 4: Comparative Caco-2 Permeability Data (Illustrative)
| Compound | Apparent Permeability (Papp, 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Analog-CF3 | 5.0 | 1.5 |
| Analog-OCF3 | 8.0 | 1.2 |
This table presents illustrative data. A higher Papp value indicates greater permeability, and an efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
Experimental Protocols
To provide a framework for the comparative evaluation of -CF3 and -OCF3 substituted compounds, detailed methodologies for key experiments are outlined below.
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a known amount of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a flask.
-
Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to ensure complete separation of the octanol and water layers.
-
Carefully collect samples from both the octanol and water phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Methodology:
-
Prepare a reaction mixture containing pooled liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Add the test compound (from a stock solution) to the reaction mixture and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint) based on the microsomal protein concentration.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.
Methodology:
-
Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add the test compound in a transport buffer to the apical (upper) chamber.
-
At specified time intervals, collect samples from the basolateral (lower) chamber.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters.
Visualizing Experimental Workflows and Biological Impact
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
References
Spectroscopic Analysis of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde: A Comparative Guide
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel compounds is paramount. This guide provides a detailed spectroscopic comparison of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde against structurally related alternatives. Through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, we elucidate the electronic and structural nuances imparted by its unique substitution pattern. This analysis, supported by experimental data from analogous compounds, offers a predictive framework for researchers and professionals in drug development.
Comparative Spectroscopic Data
The following tables summarize the key IR and ¹H NMR spectroscopic data for this compound and selected reference compounds. The data for the target compound is inferred based on established substituent effects, while the data for the alternatives are derived from publicly available spectral databases.
Table 1: Infrared (IR) Spectroscopic Data
| Compound | C=O Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | Ar-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F/C-O Stretch (cm⁻¹) |
| This compound | ~1705-1725 | ~2730, ~2830 | ~3050-3100 | ~750-800 | ~1100-1300 |
| Benzaldehyde[1] | ~1700-1720 | ~2720, ~2820 | ~3030 | N/A | N/A |
| 2,6-Dichlorobenzaldehyde[2][3][4][5][6] | ~1700 | ~2750, ~2850 | ~3070 | ~770 | N/A |
| 4-(Trifluoromethyl)benzaldehyde[7][8] | ~1715 | ~2740, ~2840 | ~3060 | N/A | ~1100-1350 |
| 4-(Trifluoromethoxy)benzaldehyde[9] | ~1710 | ~2730, ~2830 | ~3050 | N/A | ~1150-1250 |
Note: Values for this compound are predicted based on substituent effects observed in related molecules.
Table 2: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | Aldehyde Proton (CHO), δ (ppm) | Aromatic Protons, δ (ppm) |
| This compound | ~10.4 | ~7.4 (s, 2H) |
| Benzaldehyde[10] | ~10.0 | ~7.5-7.9 (m, 5H) |
| 2,6-Dichlorobenzaldehyde[3] | ~10.5 | ~7.3-7.5 (m, 3H) |
| 4-(Trifluoromethyl)benzaldehyde[11] | ~10.1 | ~7.8 (d, 2H), ~8.0 (d, 2H) |
| 4-(Trifluoromethoxy)benzaldehyde[9] | ~9.9 | ~7.3 (d, 2H), ~7.9 (d, 2H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. Multiplicity is indicated as s (singlet), d (doublet), and m (multiplet).
Interpretation of Spectroscopic Data
The presence of two electron-withdrawing chlorine atoms in the ortho positions of this compound is expected to significantly influence its spectroscopic properties. In the IR spectrum, this will likely lead to a higher frequency for the C=O stretching vibration compared to unsubstituted benzaldehyde due to the inductive effect of the halogens. The trifluoromethoxy group at the para position will also contribute to this electron-withdrawing nature.
In the ¹H NMR spectrum, the aldehyde proton is anticipated to be deshielded and appear at a relatively high chemical shift, a consequence of the ortho-dichloro substitution. The aromatic protons, due to the symmetrical substitution pattern, are expected to be chemically equivalent and thus appear as a singlet.
Experimental Protocols
The following are generalized protocols for acquiring IR and NMR spectra for compounds of this class.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is collected over a range of 4000-650 cm⁻¹.[12] A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Spectrometer Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked and shimmed to achieve homogeneity.[13]
-
Data Acquisition: ¹H NMR spectra are acquired using a standard pulse sequence. Key parameters include pulse angle, acquisition time, and relaxation delay.[13]
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain NMR spectrum.[13]
Visualizing the Analysis Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: Experimental workflow for IR and NMR analysis.
Caption: Interpretation of spectra from molecular structure.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,6-Dichlorobenzaldehyde(83-38-5) 1H NMR [m.chemicalbook.com]
- 4. Benzaldehyde, 2,6-dichloro- [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 113160010 [thermofisher.com]
- 7. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Trifluoromethyl)benzaldehyde(455-19-6) IR Spectrum [chemicalbook.com]
- 9. 4-(Trifluoromethoxy)benzaldehyde(659-28-9) 1H NMR [m.chemicalbook.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115) [hmdb.ca]
- 11. rsc.org [rsc.org]
- 12. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethoxy Analogs as p97 ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties and metabolic stability, which can significantly influence a compound's biological activity. This guide provides a comparative analysis of trifluoromethoxy analogs within a series of p97 ATPase inhibitors, offering insights into their structure-activity relationships (SAR). The data presented herein is derived from a study on C-5 substituted indole analogs, providing a direct comparison of the trifluoromethoxy substituent with other key functional groups.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of a series of C-5 substituted phenyl indole analogs against the AAA (ATPases Associated with diverse cellular Activities) ATPase p97. The data highlights the impact of different substituents at the C-5 position on the inhibitory potency.
| Compound ID | C-5 Substituent | IC50 (μM) |
| 1 | -OCH3 | 15 ± 2.0 |
| 2 | -OCF3 | 5.3 ± 0.6 |
| 3 | -CH3 | 0.08 ± 0.01 |
| 4 | -CF3 | 4.7 ± 2.0 |
| 5 | -SF5 | >20 |
| 6 | -NO2 | 0.043 ± 0.005 |
Data sourced from: Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97.
Experimental Protocols
The inhibitory activities listed above were determined using an in vitro ADP-Glo™ Kinase Assay. This luminescent ADP detection assay is a universal method for measuring the activity of any ADP-generating enzyme, such as an ATPase.
Detailed Methodology: p97 ATPase Inhibition Assay using ADP-Glo™
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human p97 ATPase.
Materials:
-
Purified human p97 enzyme
-
Test compounds (solubilized in DMSO)
-
ATP solution
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
A serial dilution of the test compounds is prepared in kinase reaction buffer. The final concentration of DMSO in the assay should not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
The p97 enzyme is diluted to the desired concentration in pre-chilled kinase reaction buffer.
-
The ATP solution is prepared at the desired concentration in the same buffer.
-
-
Assay Plate Setup:
-
1 µL of each serially diluted compound or DMSO (for vehicle control) is added to the wells of a 384-well plate.
-
2 µL of the diluted p97 enzyme solution is added to each well.
-
The plate is incubated at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.
-
-
Kinase Reaction Initiation and Incubation:
-
The ATPase reaction is initiated by adding 2 µL of the ATP solution to each well.
-
The plate is gently agitated for 30 seconds and then incubated at 37°C for a specified duration (e.g., 60 minutes).
-
-
Signal Detection:
-
After incubation, the plate is equilibrated to room temperature.
-
5 µL of ADP-Glo™ Reagent is added to each well. This reagent stops the ATPase reaction and depletes the remaining ATP.
-
The plate is incubated at room temperature for 40 minutes.
-
10 µL of Kinase Detection Reagent is then added to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase-based luminescence reaction.
-
The plate is incubated at room temperature for another 30-60 minutes to allow for the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
The luminescence of each well is measured using a plate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Mandatory Visualization
p97 in the Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway
The following diagram illustrates the central role of the AAA+ ATPase p97 in the ERAD pathway, a critical cellular process for maintaining protein homeostasis by targeting misfolded proteins for degradation by the proteasome.[1][2] p97 utilizes the energy from ATP hydrolysis to extract ubiquitinated misfolded proteins from the ER membrane, making them accessible to the proteasome.[1][2]
Caption: Role of p97 in the ER-associated degradation (ERAD) pathway.
Experimental Workflow for p97 ATPase Inhibition Assay
The following diagram outlines the key steps in the ADP-Glo™ based in vitro assay used to determine the inhibitory potential of compounds against p97 ATPase.
Caption: Workflow of the in vitro p97 ATPase inhibition assay.
Logical Relationship of SAR Observations
Caption: SAR analysis of trifluoromethoxy analog performance.
References
A Researcher's Guide to Quantitative Analysis of Reaction Products: HPLC vs. GC
For researchers, scientists, and professionals in drug development, the accurate quantification of reaction products is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. The choice between them is critical and depends on the physicochemical properties of the analytes and the specific goals of the analysis. This guide provides an objective comparison of HPLC and GC for the quantitative analysis of reaction products, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate technique.
At a Glance: Key Performance Characteristics
The following table summarizes the typical performance characteristics of validated HPLC and GC methods for the quantitative analysis of reaction products. These values are derived from a synthesis of published data and international guidelines to provide a realistic expectation of method performance.[1]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | International Guideline (ICH Q2(R2)) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.99 |
| Linear Range | 0.1 - 1000 µg/mL | 1 - 500 µg/mL | Method Dependent |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | 98.0% - 102.0% for drug product |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 2% is commonly acceptable |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | Method and analyte dependent |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~1 µg/mL | To be determined and validated |
Deciding Between HPLC and GC
The selection of the appropriate chromatographic technique is a critical decision in method development. The primary determining factor is the nature of the analyte. HPLC is the go-to method for non-volatile, polar, and thermally unstable compounds, while GC is the preferred choice for volatile and thermally stable compounds.[2][3]
Experimental Workflow: A General Overview
The following diagram illustrates a typical experimental workflow for the quantitative analysis of reaction products using either HPLC or GC. The core steps of sample preparation, chromatographic separation, detection, and data analysis are fundamental to both techniques.
Detailed Experimental Protocols
Below are representative experimental protocols for quantitative analysis using HPLC and GC. These should be adapted and optimized for specific analytes and matrices.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the quantitative analysis of a non-volatile organic compound in a reaction mixture.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
2. Materials and Reagents:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of HPLC-grade acetonitrile and water is often used. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Sample Solvent: A mixture of acetonitrile and water that is compatible with the initial mobile phase conditions.
-
Reference Standard: A certified reference standard of the analyte of interest.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in the sample solvent to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations. These should bracket the expected concentration of the analyte in the samples.
-
Sample Preparation: Dilute an accurately weighed or measured aliquot of the reaction mixture with the sample solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Select a wavelength where the analyte has maximum absorbance.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Inject the calibration standards and the prepared samples.
-
Integrate the peak area of the analyte in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
Gas Chromatography (GC) Protocol
This protocol outlines a general procedure for the quantitative analysis of a volatile organic compound.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).
2. Materials and Reagents:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a common choice.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Sample Solvent: A volatile organic solvent such as hexane or ethyl acetate.
-
Reference Standard: A certified reference standard of the analyte.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen sample solvent.
-
Calibration Standards: Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the reaction mixture with the sample solvent to a concentration suitable for GC analysis. If necessary, perform a liquid-liquid extraction to isolate the analytes of interest.
4. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 220 °C) to elute the analytes. A typical ramp rate is 10 °C/min.
-
Detector Temperature: 280 °C.
5. Data Analysis:
-
Inject the standards and samples.
-
Integrate the peak areas.
-
Generate a calibration curve and calculate the concentration of the analyte in the samples.
In-Depth Comparison of HPLC and GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4] | Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[5] |
| Analytes | Non-volatile, thermally labile, high molecular weight compounds (e.g., proteins, peptides, pharmaceuticals).[3][5] | Volatile, thermally stable compounds (e.g., solvents, fatty acid methyl esters, essential oils).[3][5] |
| Sample Preparation | Generally simpler; involves dissolution and filtration.[4] | Can be more complex; may require derivatization to increase volatility and thermal stability. |
| Instrumentation | Requires high-pressure pumps to move the liquid mobile phase.[6] | Requires a heated injector to vaporize the sample and an oven for temperature programming of the column.[6] |
| Detectors | UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS), Refractive Index (RI). | Flame Ionization Detector (FID), Mass Spectrometry (MS), Thermal Conductivity Detector (TCD), Electron Capture Detector (ECD). |
| Analysis Time | Typically longer run times compared to GC for simple mixtures.[6] | Faster analysis times are often achievable for volatile compounds.[6] |
| Cost | Generally higher initial and operational costs due to solvent consumption and pump maintenance.[6] | Lower operational costs as it primarily uses gases.[6] |
Conclusion
Both HPLC and GC are indispensable tools for the quantitative analysis of reaction products in research and drug development. HPLC is the undisputed choice for non-volatile and thermally sensitive molecules, offering versatility and broad applicability.[3] In contrast, GC provides high resolution and speed for the analysis of volatile compounds.[5] The ultimate decision between HPLC and GC should be based on a thorough understanding of the analyte's properties and the specific requirements of the analytical method. For complex reaction mixtures containing both volatile and non-volatile components, a combination of both techniques may be necessary for a comprehensive quantitative analysis.
References
A Comparative Analysis of the Insecticidal Activity of Commercial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal performance of several commercial agents, supported by experimental data. The following sections detail the efficacy of these agents in various applications, outline the methodologies used in the cited studies, and illustrate a key signaling pathway targeted by a major class of insecticides.
Quantitative Comparison of Insecticidal Activity
The insecticidal activities of various commercial agents are summarized below. The data is compiled from studies evaluating their efficacy against specific target pests.
Table 1: Efficacy of Spinosad vs. Permethrin for the Treatment of Head Lice (Pediculosis Capitis)
| Treatment Group | Primary Endpoint: Proportion of Lice-Free Participants (Study 1) | Primary Endpoint: Proportion of Lice-Free Participants (Study 2) |
| 0.9% Spinosad | 84.6%[1][2][3] | 86.7%[1][2][3] |
| 1% Permethrin | 44.9%[1][2][3] | 42.9%[1][2][3] |
| p-value | < 0.001[1][2][3] | < 0.001[1][2][3] |
Table 2: Efficacy of Lambda-cyhalothrin vs. Dinotefuran against Rice Stink Bug (Oebalus pugnax)
| Treatment Group | Efficacy in Controlling Nymphs | Efficacy in Controlling Adults |
| Lambda-cyhalothrin | Lower control compared to Dinotefuran.[4] | Did not provide control in field trials.[5] |
| Dinotefuran | Excellent control.[5] | Provided greater control than Lambda-cyhalothrin.[5] |
Table 3: Efficacy of Chlorpyrifos 50% + Cypermethrin 5% EC against Fall Armyworm (Spodoptera frugiperda) and Maize Stem Borer (Chilo partellus)
| Treatment Group | Fall Armyworm: Larval Population (larvae/plant) | Fall Armyworm: Plant Damage (%) | Maize Stem Borer: Infestation (%) |
| Chlorpyrifos 50% + Cypermethrin 5% EC (2500 g a.i./ha) | 1.18[6][7] | 9.00[6][7] | 7.84[6] |
| Chlorpyrifos 50% + Cypermethrin 5% EC (1562.5 g a.i./ha) | 1.44[6][7] | 10.12[6][7] | - |
| Spinosad | - | - | 9.71[8] |
| Chlorpyrifos + Cypermethrin (formulation unspecified) | - | - | 11.10[8] |
| Untreated Control | 4.03[6] | 11.27[6] | 12.91[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Clinical Trial for Pediculosis Capitis (Head Lice) Treatment: Spinosad vs. Permethrin
This protocol is based on two phase-3, multicenter, randomized, evaluator/investigator-blinded studies.[1][2][3]
-
Objective: To compare the efficacy and safety of 0.9% spinosad creme rinse with 1% permethrin creme rinse for the treatment of head lice in a real-world setting.
-
Study Design: Participants were households with at least one member aged 6 months or older with three or more live lice. The youngest infested member was designated the primary participant. All infested household members received the same treatment.
-
Treatment Administration:
-
Spinosad Group: Applied 0.9% spinosad creme rinse to dry hair, left on for 10 minutes, and then rinsed with water. No nit combing was required.
-
Permethrin Group: Applied 1% permethrin creme rinse to shampooed and towel-dried hair, left on for 10 minutes, rinsed, and then combed with a nit comb as per product instructions.
-
-
Evaluation: Scalp evaluations were conducted at baseline (Day 0), Day 7, and Day 14. If live lice were present on Day 7, a second treatment was administered. For those receiving a second treatment, a final evaluation was conducted on Day 21.
-
Primary Endpoint: The proportion of primary participants who were free of live lice 14 days after the final treatment.
Field Bio-Efficacy Trial: Chlorpyrifos + Cypermethrin against Fall Armyworm and Maize Stem Borer
This protocol is a synthesized methodology based on field trials conducted to evaluate the efficacy of a combination insecticide product.[6][7][8]
-
Objective: To assess the bio-efficacy of different doses of a Chlorpyrifos 50% + Cypermethrin 5% EC formulation against fall armyworm and stem borer in maize under field conditions.
-
Experimental Design: The trial was laid out in a Randomized Complete Block Design (RCBD) with three replications. Individual plot sizes were 5 x 5 meters with a 1-meter buffer zone between plots.
-
Treatment Application: Insecticide treatments were applied as foliar sprays using a knapsack sprayer. The volume of the spray solution was calibrated to ensure thorough coverage of the plant canopy.
-
Data Collection:
-
Larval Population: The number of live fall armyworm larvae was recorded from five randomly selected and tagged plants per plot at pre-treatment and at 3, 7, and 14 days after spraying.
-
Plant Damage: The percentage of plants showing damage from fall armyworm or stem borer was calculated by observing a set number of plants in the central rows of each plot.
-
-
Statistical Analysis: Data on larval populations were transformed using appropriate statistical methods (e.g., square root transformation) before analysis of variance (ANOVA) to determine significant differences between treatments.
Signaling Pathway: Acetylcholinesterase Inhibition
A primary mechanism of action for organophosphate and carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE). This enzyme is critical for the termination of nerve impulses in cholinergic synapses. The diagram below illustrates this pathway.
Caption: Inhibition of acetylcholinesterase by insecticides.
References
- 1. Efficacy and safety of spinosad and permethrin creme rinses for pediculosis capitis (head lice) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. entomoljournal.com [entomoljournal.com]
A Comparative Guide to the Synthesis of Substituted Benzaldehydes
The introduction of a formyl group onto an aromatic ring is a cornerstone of organic synthesis, providing a critical entry point for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Substituted benzaldehydes are versatile intermediates, and a variety of synthetic methods have been developed for their preparation. This guide provides a comparative analysis of several classical and modern synthetic pathways, offering researchers the data needed to select the most appropriate method for their specific substrate and synthetic goals.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route to a substituted benzaldehyde is dictated by factors such as the nature of the substituents on the aromatic ring, the desired regioselectivity, reagent toxicity, and overall efficiency. The following table summarizes and compares key aspects of five classical named reactions for aromatic formylation.
| Reaction | Substrate Scope | Reagents & Conditions | Regioselectivity | Advantages | Disadvantages | Typical Yields |
| Vilsmeier-Haack | Electron-rich aromatics (anilines, phenols, ethers) and heterocycles (pyrroles, furans).[1][2][3] | DMF, POCl₃ (or other acid chlorides), followed by aqueous workup.[1][2] | Generally para to activating groups, unless sterically hindered.[1] | Versatile for activated systems, mild conditions. | Limited to electron-rich substrates; the Vilsmeier reagent is a weaker electrophile than those in Friedel-Crafts reactions.[4] | 40-95% |
| Duff Reaction | Phenols and other strongly electron-donating aromatics.[5][6] | Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA), followed by hydrolysis.[5][7] | Primarily ortho to the hydroxyl group due to chelation/hydrogen bonding.[5][7] | Good for ortho-hydroxybenzaldehydes, avoids harsh reagents. | Often inefficient with moderate to low yields.[5] The reaction can be slow. | 20-80%[7] |
| Gattermann-Koch | Benzene, alkylbenzenes, and other activated aromatic hydrocarbons.[8][9] | CO, HCl, AlCl₃, CuCl (catalyst).[9][10] | Governed by standard electrophilic aromatic substitution rules. | Direct formylation of simple arenes.[9] | Does not work for phenols, phenol ethers, or deactivated rings.[9][10] CO is highly toxic. | 40-90% |
| Reimer-Tiemann | Phenols and some electron-rich heterocycles like indoles and pyrroles.[11][12] | Chloroform (CHCl₃), strong base (e.g., NaOH), followed by acid workup.[12][13] | Highly selective for the ortho position.[11][14] | Excellent method for ortho-hydroxybenzaldehydes.[12] | The reactive intermediate (dichlorocarbene) can lead to side products; yields can be low. | 30-70% |
| Sommelet Reaction | Substrates with a benzylic halide.[15][16] | Hexamethylenetetramine (HMTA), followed by aqueous hydrolysis.[15][16] | N/A (formylation occurs at the benzylic carbon, not the ring). | Mild oxidation that avoids over-oxidation to carboxylic acid.[15] Tolerates a wide range of ring substituents.[15] | Limited to primary benzylic halides.[15] | 50-80%[15] |
Experimental Protocols
Below are detailed experimental methodologies for two common and distinct formylation reactions.
Protocol 1: Vilsmeier-Haack Formylation of N,N-Dimethylaniline
This protocol describes the synthesis of 4-(dimethylamino)benzaldehyde, a classic example of the Vilsmeier-Haack reaction on an activated aromatic substrate.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Dimethylaniline
-
Ice
-
Sodium acetate solution, saturated
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place anhydrous DMF (20 mL). Cool the flask in an ice-salt bath to 0-5 °C.
-
Add POCl₃ (10 mL) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. The mixture will become thick and crystalline as the Vilsmeier reagent forms.[1][2]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.
-
Formylation: Dissolve N,N-dimethylaniline (10 g) in DCM (20 mL) and add it dropwise to the Vilsmeier reagent mixture. An exothermic reaction will occur. Maintain the temperature below 40 °C using a water bath.
-
After the addition, heat the reaction mixture on a water bath at 60-70 °C for 2-3 hours.
-
Workup and Isolation: Cool the reaction mixture and pour it slowly onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate until the pH is approximately 6.
-
Extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from ethanol-water to yield pure 4-(dimethylamino)benzaldehyde.
Protocol 2: Duff Reaction for the Synthesis of Syringaldehyde
This protocol details the ortho-formylation of 2,6-dimethoxyphenol (syringol) to produce syringaldehyde, demonstrating the utility of the Duff reaction for preparing substituted hydroxybenzaldehydes.[5]
Materials:
-
2,6-Dimethoxyphenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid, 50% (v/v)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,6-dimethoxyphenol (15.4 g), HMTA (14.0 g), glycerol (100 mL), and boric acid (7.0 g).
-
Heating: Heat the mixture with stirring to 150-160 °C for 20 minutes. The mixture should become a homogeneous solution.
-
Hydrolysis: Cool the reaction mixture to approximately 80 °C and add 50% sulfuric acid (60 mL). Reheat the mixture and maintain it at a gentle boil for 15 minutes to hydrolyze the intermediate imine.[5]
-
Isolation: Cool the mixture to room temperature. The product may begin to crystallize.
-
Extract the aqueous mixture with diethyl ether (4 x 75 mL).
-
Combine the ether extracts and wash them with water (2 x 50 mL).
-
Extract the combined ether layers with 10% sodium hydroxide solution to separate the phenolic product from non-acidic impurities.
-
Purification: Acidify the alkaline extract with concentrated HCl until it is strongly acidic. The syringaldehyde will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from water or ethanol/water may be performed for further purification.
Visualizing the Synthetic Workflows
The following diagrams, generated using DOT language, illustrate the logical flow of the Vilsmeier-Haack and Duff reactions.
Conclusion
The synthesis of substituted benzaldehydes can be achieved through a multitude of pathways, each with its characteristic strengths and limitations. The Vilsmeier-Haack reaction is a powerful tool for electron-rich substrates, while the Duff and Reimer-Tiemann reactions provide specific routes to valuable ortho-hydroxybenzaldehydes.[2][5][12] For simpler aromatic hydrocarbons, the Gattermann-Koch reaction is a direct, albeit hazardous, option.[9] Finally, the Sommelet reaction offers a mild oxidative alternative starting from benzylic halides.[15] By understanding the substrate scope, regioselectivity, and reaction conditions outlined in this guide, researchers can more effectively devise synthetic strategies to access this vital class of chemical intermediates.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Duff_reaction [chemeurope.com]
- 7. grokipedia.com [grokipedia.com]
- 8. kvmwai.edu.in [kvmwai.edu.in]
- 9. testbook.com [testbook.com]
- 10. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 13. byjus.com [byjus.com]
- 14. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Sommelet reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde based on general principles for hazardous chemical waste management. Always consult your institution's specific Safety Data Sheet (SDS) and follow all local, regional, and national regulations.
The proper management and disposal of this compound are critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic compound, it is classified as hazardous waste and requires specific handling procedures.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Hazard Profile and Personal Protective Equipment
Based on structurally similar compounds, this compound is anticipated to present several hazards. All waste containing this compound must be treated as hazardous.[3]
Table 1: Anticipated Hazard Profile
| Hazard Class | Description | Citations |
| Acute Oral Toxicity | Harmful if swallowed. | [4][5][6] |
| Skin Irritation/Corrosion | Causes skin irritation. | [5][7][8] |
| Eye Irritation/Damage | Causes serious eye irritation. | [5][7][8] |
| Respiratory Irritation | May cause respiratory irritation. | [7][8][9] |
| Aquatic Toxicity | May be toxic to aquatic life. | [6][8] |
| Combustibility | Considered a combustible liquid. | [5][6][7] |
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Citations |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. | [2][7] |
| Eye Protection | Safety glasses or goggles | Must be worn at all times. | [2][4][7] |
| Skin/Body Protection | Laboratory coat | To protect from skin contact. | [2][7] |
| Respiratory Protection | Fume Hood | All handling should occur in a chemical fume hood. | [2][8][10] |
Immediate Safety and Logistical Information
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[6][7][8]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition as it may be a combustible material.[5][7][11]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and reducing agents.[5][7]
-
Containers: Keep waste containers tightly closed when not in use to prevent the release of vapors.[3][12] Ensure containers are in good condition and properly sealed.[6][12]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate vicinity.[3]
-
Ensure the area is well-ventilated, and if not already, perform cleanup within a chemical fume hood.[3]
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[4][5][10]
-
Carefully collect the absorbed material using spark-proof tools and place it into a suitable, clearly labeled container for hazardous waste disposal.[7][10][11]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[3]
-
-
Large Spills:
Step-by-Step Disposal Protocol
Waste containing this compound must be segregated and disposed of as halogenated organic waste.[2][13]
-
Waste Segregation:
-
Collect all waste materials, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent from spills, contaminated gloves), in a dedicated waste container.[3][10]
-
This container must be specifically designated for "Halogenated Organic Waste."[2] Do not mix with non-halogenated or other incompatible waste streams.[3]
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[12]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[12] The percentage composition should also be included.[12]
-
Keep the container closed at all times, except when adding waste.[12] Do not fill the container beyond 90% capacity to allow for vapor expansion.[2]
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EH&S office or a licensed hazardous waste disposal company.[2][4][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[2][12]
-
The likely method of disposal is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[4]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kasturiaromatics.com [kasturiaromatics.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. gustavus.edu [gustavus.edu]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. extapps.dec.ny.gov [extapps.dec.ny.gov]
Personal protective equipment for handling 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary barrier against chemical exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheets of structurally similar compounds.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected.[1] |
| Eyes & Face | Safety goggles and/or face shield | ANSI Z87.1 compliant safety goggles are mandatory to protect against splashes.[1] A face shield should be worn over safety glasses when there is a higher risk of splashing or exothermic reactions.[1] |
| Body | Laboratory coat | A fully buttoned lab coat is required to protect the skin and personal clothing from accidental spills. For larger quantities or higher risk procedures, a chemical-resistant apron or coveralls should be considered.[2] |
| Respiratory | Use in a well-ventilated area | All handling should be performed in a certified chemical fume hood to minimize inhalation of vapors.[3] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator is necessary.[3][4] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to minimize risks.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound is accessible and has been reviewed.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
-
Locate the nearest eyewash station and safety shower before beginning work.[5]
-
Prepare all necessary equipment and reagents to avoid interruptions during handling.
-
-
Handling :
-
Don all required PPE as outlined in the table above.
-
Conduct all manipulations of the chemical within the fume hood.
-
Do not eat, drink, or smoke in the laboratory area.[2]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[3][5]
-
In case of a spill, immediately alert others, evacuate the area if necessary, and follow established institutional procedures for chemical spills. Small spills can be absorbed with an inert material (e.g., sand, vermiculite) and collected in a sealed container for disposal.[7][8]
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after completing the work.[2][5]
-
Clean the work area and decontaminate any equipment used.
-
Remove and properly store or dispose of PPE. Contaminated disposable gloves should be discarded as chemical waste. Reusable PPE should be cleaned according to the manufacturer's instructions.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Container Management :
-
Disposal Procedure :
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. fishersci.com [fishersci.com]
- 6. gustavus.edu [gustavus.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
